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Core Science & Biosynthesis

Foundational

5-Methyl-2-(propan-2-yloxy)pyridin-3-ol CAS number and physical properties

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol, a key synthetic intermediate in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol, a key synthetic intermediate in medicinal chemistry. The document details its chemical identity, including its CAS number, and presents a compilation of its physical and chemical properties. A significant focus is placed on its pivotal role in the development of novel therapeutics, particularly in the field of neuroscience for the synthesis of probes targeting neurotransmitter transporters. This guide also outlines a plausible synthetic pathway and discusses the broader applications of the pyridin-3-ol scaffold in drug discovery, offering valuable insights for researchers engaged in the design and synthesis of new chemical entities.

Introduction

5-Methyl-2-(propan-2-yloxy)pyridin-3-ol is a substituted pyridine derivative that has garnered interest within the scientific community for its utility as a versatile building block in the synthesis of complex organic molecules. The pyridin-3-ol scaffold is a recognized pharmacophore, and its derivatives are frequently investigated for a wide range of pharmacological activities.[1] The specific substitution pattern of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol, featuring a methyl group at the 5-position and an isopropoxy group at the 2-position, makes it a valuable precursor for creating novel compounds with potential therapeutic applications.

The strategic modification of core structures, such as the use of a pyridine ring in place of a benzene ring, is a common and effective strategy in drug discovery. This approach allows for the fine-tuning of critical properties like binding affinity, selectivity, and lipophilicity of lead compounds.[1] Consequently, 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol serves as an important starting material for structure-activity relationship (SAR) studies, the development of bioimaging agents, and other pharmacological research.[1]

Chemical Identity and Physical Properties

A clear understanding of the fundamental properties of a chemical compound is crucial for its effective use in research and development. This section provides the key identifiers and a summary of the known physical properties of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol.

PropertyValueSource
CAS Number 1881321-73-8[2]
Molecular Formula C₉H₁₃NO₂Calculated
Molecular Weight 167.20 g/mol Calculated
IUPAC Name 5-Methyl-2-(propan-2-yloxy)pyridin-3-olN/A
Appearance Not explicitly reported, likely a solidInferred
Melting Point Not explicitly reportedN/A
Boiling Point Not explicitly reportedN/A
Solubility Not explicitly reportedN/A

Chemical Structure:

Caption: 2D structure of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol is not widely published, a plausible synthetic route can be conceptualized based on established methodologies for the preparation of substituted pyridin-3-ols. A general and efficient approach involves the O-alkylation of a corresponding 2-hydroxypyridine precursor.

Conceptual Synthetic Pathway:

Synthesis A 2,3-Dihydroxy-5-methylpyridine B 2-Bromo-5-methylpyridin-3-ol A->B Bromination C 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol B->C Williamson Ether Synthesis (Isopropanol, Base)

Caption: A conceptual synthetic pathway to 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol.

General Experimental Protocol (Illustrative):

This protocol is a general representation and would require optimization for the specific synthesis of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol.

Step 1: Bromination of 2,3-Dihydroxy-5-methylpyridine

  • To a solution of 2,3-dihydroxy-5-methylpyridine in a suitable solvent (e.g., acetic acid), add a brominating agent (e.g., N-bromosuccinimide or bromine) portion-wise at a controlled temperature.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction and perform an aqueous workup to isolate the crude 2-bromo-5-methylpyridin-3-ol.

  • Purify the product by recrystallization or column chromatography.

Causality: The bromination at the 2-position is a key step to introduce a good leaving group, which is essential for the subsequent nucleophilic substitution reaction.

Step 2: Williamson Ether Synthesis

  • In a dry, inert atmosphere, dissolve 2-bromo-5-methylpyridin-3-ol in a suitable polar aprotic solvent (e.g., DMF or DMSO).

  • Add a strong base (e.g., sodium hydride) to deprotonate the hydroxyl group, forming the corresponding alkoxide.

  • Add isopropyl bromide or a similar isopropoxy source to the reaction mixture.

  • Heat the reaction to drive the SN2 reaction to completion, monitoring its progress.

  • After completion, cool the reaction and carefully quench with water.

  • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

  • Purify the final product, 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol, using column chromatography.

Causality: The Williamson ether synthesis is a reliable and widely used method for forming ethers. The use of a strong base ensures the complete formation of the nucleophilic alkoxide, which then displaces the bromide to form the desired ether linkage.

Applications in Drug Discovery and Development

The primary significance of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol lies in its role as a key intermediate in medicinal chemistry, particularly in the field of neuroscience.

4.1. Synthesis of Probes for Neurotransmitter Transporters

Research into structurally similar pyridine derivatives has demonstrated their considerable value in the synthesis of probes designed to target neurotransmitter transporters.[1] For instance, pyridyloxy-containing compounds have been strategically designed and assessed as potential radioligands for imaging the norepinephrine transporter (NET) in the brain using techniques like Single Photon Emission Computed Tomography (SPECT).[1] Such imaging is crucial for enhancing our understanding of various neurological disorders, including depression.[1] 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol provides a scaffold that can be further elaborated to create novel ligands with high affinity and selectivity for specific neurotransmitter transporters.

Logical Flow of Application in Neuroscience:

NeuroscienceApplication A 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol (Starting Material) B Chemical Modification & Functionalization A->B C Novel Pyridine Derivatives (Potential Ligands) B->C D Screening for Binding Affinity & Selectivity to Neurotransmitter Transporters C->D E Lead Compound for Radioligand Development D->E F In Vivo Imaging (e.g., SPECT) of Neurotransmitter Transporters E->F G Understanding Neurological Disorders (e.g., Depression) F->G

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Exploratory

Technical Whitepaper: Structural Analysis and Synthetic Utility of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Radiopharmaceutical Scientists Document Type: In-Depth Technical Guide Executive Summary In modern drug discovery and radiopharmaceutical development, the strategic m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Radiopharmaceutical Scientists Document Type: In-Depth Technical Guide

Executive Summary

In modern drug discovery and radiopharmaceutical development, the strategic modification of core aromatic rings is a fundamental technique for optimizing pharmacokinetics, binding affinity, and lipophilicity. 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol (also known as 5-methyl-2-isopropoxypyridin-3-ol) is a highly privileged building block[1]. By replacing a traditional benzene ring with this specific functionalized pyridine scaffold, researchers can fine-tune the electronic properties and hydrogen-bonding capabilities of lead compounds.

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties, delving into the causality of its structural features, its mechanistic role in advanced neuroimaging and toxicology, and field-proven synthetic protocols for its incorporation into complex molecular architectures.

Physicochemical & Structural Profiling

The utility of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol stems from its precise arrangement of substituents around the pyridine core. The 2-isopropoxy group provides steric bulk and electron density, the 3-hydroxyl group acts as a critical hydrogen-bond donor, and the 5-methyl group modulates the overall lipophilicity (LogP) to ensure optimal membrane permeability.

Table 1: Quantitative Chemical Specifications
PropertyValue / DescriptionCausality & Application Impact
IUPAC Name 5-methyl-2-(propan-2-yloxy)pyridin-3-olStandardized nomenclature for reproducible sourcing.
Chemical Formula C₉H₁₃NO₂Defines the atomic composition for mass spectrometry.
Molecular Weight 167.208 g/mol Low molecular weight ensures high ligand efficiency (LE) when used as a fragment.
Exact Mass 167.0946 DaCritical for high-resolution mass spectrometry (HRMS) validation.
H-Bond Donors 1 (from 3-OH)Essential for anchoring the molecule in target protein binding pockets.
H-Bond Acceptors 3 (N, O, O)Facilitates interactions with aqueous environments, lowering LogP compared to phenyl analogs.

Mechanistic Role in Drug Discovery

Neuroimaging: Norepinephrine Transporter (NET) Probes

The development of Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) radioligands for the Norepinephrine Transporter (NET) is crucial for mapping neurological disorders like depression and ADHD. Historically, ligands based on the nisoxetine scaffold utilized multiple benzene rings, resulting in high lipophilicity and non-specific binding in the brain.

The Pyridine Bioisostere Strategy: By replacing a benzene ring with a pyridyloxy system (derived from scaffolds like 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol), researchers drastically reduce the lipophilicity without compromising the binding affinity for NET. The pyridine nitrogen acts as a weak hydrogen bond acceptor, improving the target-to-non-target ratio in in vivo imaging[2].

Toxicology: Organophosphorus (OP) Antidotes

Organophosphorus nerve agents irreversibly inhibit acetylcholinesterase (AChE) by phosphylating the active site serine. Over time, this complex "ages," rendering standard oxime antidotes ineffective. Recent breakthroughs have identified 2-alkoxypyridin-3-ol derivatives as precursors to quinone methides (QMPs)[3].

Mechanistic Causality: The 3-hydroxyl group is deprotonated under physiological conditions. The resulting phenoxide-like intermediate drives the expulsion of a leaving group, generating a highly reactive quinone methide. This transient species can re-alkylate the aged phosphyl group on AChE, effectively "resurrecting" the dead enzyme—a feat impossible with traditional therapeutics[3].

SAR_Logic Core 5-Methyl-2-(propan-2-yloxy) pyridin-3-ol Core Iso 2-Isopropoxy Group (Steric Bulk & Electron Donation) Core->Iso OH 3-Hydroxyl Group (H-Bond Donor) Core->OH Me 5-Methyl Group (Lipophilicity Modulator) Core->Me QMP Quinone Methide Formation (AChE Resurrection) Iso->QMP Electronic tuning BBB Optimized BBB Penetration (Reduced LogP) Iso->BBB NET NET Binding Affinity (Neuroimaging) OH->NET OH->QMP Me->BBB

Caption: Structural logic and structure-activity relationship (SAR) pathways of the pyridin-3-ol scaffold.

Synthetic Workflows and Experimental Protocols

To utilize 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol as a building block, the most common synthetic vector is the selective O-alkylation of the 3-hydroxyl group. The following protocol is a self-validating system designed to prevent side reactions (such as N-alkylation of the pyridine ring) by utilizing mild basic conditions.

Protocol: Selective O-Alkylation for Radioligand Precursor Synthesis

Rationale: Potassium carbonate (K₂CO₃) is selected over stronger bases like Sodium Hydride (NaH) because it is perfectly tuned to deprotonate the weakly acidic 3-OH (pKa ~8.5-9.5) without risking the cleavage of the 2-isopropoxy ether or promoting unwanted N-alkylation.

Reagents & Materials:

  • 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol (1.0 eq, 10 mmol, 1.67 g)

  • Alkylating Agent (e.g., protected amino-alkyl halide) (1.1 eq, 11 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq, 20 mmol, 2.76 g)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere to ensure moisture-free conditions, preventing the hydrolysis of the alkyl halide.

  • Deprotonation: Dissolve 1.67 g of the pyridin-3-ol starting material in 20 mL of anhydrous DMF. Add 2.76 g of finely powdered K₂CO₃. Stir the suspension at room temperature for 30 minutes to generate the phenoxide-equivalent intermediate.

  • Alkylation: Add the alkylating agent dropwise over 10 minutes. Elevate the reaction temperature to 60°C.

  • In-Process Control (IPC): After 4 hours, sample 10 µL of the reaction mixture, quench in water, extract with ethyl acetate, and analyze via TLC (Hexanes:EtOAc 3:1). The disappearance of the starting material spot (UV active, stains with KMnO₄) validates reaction completion.

  • Workup: Cool the mixture to room temperature and quench with 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (5 x 20 mL) to systematically remove residual DMF.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography or preparative HPLC (C18 column, MeCN/H₂O gradient).

Synth_Workflow Start Pyridin-3-ol Starting Material Deprot Deprotonation (K2CO3, DMF, 60°C) Start->Deprot Alk Alkylation (Alkyl Halide Addition) Deprot->Alk Inter Crude Ether Intermediate Alk->Inter Purif HPLC Purification (C18, MeCN/H2O) Inter->Purif Valid Validation (LC-MS, 1H-NMR) Purif->Valid

Caption: Standardized experimental workflow for the O-alkylation of the 3-hydroxyl group.

Conclusion

5-Methyl-2-(propan-2-yloxy)pyridin-3-ol (MW: 167.20 g/mol ) is far more than a simple chemical intermediate; it is a strategically designed pharmacophore. Its unique combination of a hydrogen-bond donating hydroxyl group, a lipophilicity-tuning methyl group, and a sterically demanding isopropoxy group makes it an indispensable tool for developing next-generation neuroimaging agents and novel toxicological antidotes. By adhering to the precise synthetic workflows outlined above, researchers can reliably leverage this scaffold to construct high-affinity, target-specific therapeutics.

References

  • National Institutes of Health (NIH) / PMC: (R)-N-Methyl-3-(3-125I-pyridin-2-yloxy)-3-phenylpropan-1-amine ([125I]PYINXT): a novel probe for norepinephrine transporters (NET). Available at:[Link]

  • OhioLINK Electronic Theses & Dissertations Center: Quinone Methide Precursors for the Recovery of Native Enzyme Activity from Organophosphorus-Intoxicated Acetylcholinesterase and Butyrylcholinesterase. Ohio State University. Available at:[Link]

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Foundational

An In-depth Technical Guide to the Anticipated Toxicity Profile and Safe Handling of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol

Preamble: Navigating the Data Gap for Novel Chemical Entities This guide is therefore structured to address this data gap from a senior application scientist's perspective. It will not merely present the absence of infor...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Navigating the Data Gap for Novel Chemical Entities

This guide is therefore structured to address this data gap from a senior application scientist's perspective. It will not merely present the absence of information but will instead provide a robust framework for predicting a likely toxicity profile based on structural analogy to related pyridine derivatives. We will delve into the principles of chemical hazard assessment, explain the rationale behind recommended safety protocols, and offer a workflow for researchers to responsibly handle such compounds. This document serves as a proactive safety and handling manual, grounded in established toxicological principles for analogous structures.

Compound Identity and Structural Considerations

  • Chemical Name: 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol

  • CAS Number: 1881321-73-8[1]

  • Molecular Structure:

    • A pyridine ring, which is a heterocyclic aromatic compound.

    • A hydroxyl group (-OH) at the 3-position, conferring potential for hydrogen bonding and metabolic oxidation.

    • An isopropoxy group at the 2-position, which increases lipophilicity compared to a simple hydroxyl or methoxy group.

    • A methyl group at the 5-position.

The core of this molecule is the pyridine ring, a structure found in various biologically active compounds and known to possess its own toxicological profile. The substituents will modulate this inherent profile, influencing absorption, distribution, metabolism, and excretion (ADME), as well as target organ toxicity.

Predicted Toxicological Profile: An Evidence-Based Extrapolation

In the absence of direct data, we must extrapolate from well-characterized pyridine derivatives. The following subsections outline the anticipated hazards, with justifications based on available literature for analogous compounds.

Acute Toxicity

Pyridine and its simpler alkylated derivatives are generally classified as harmful if swallowed, in contact with skin, or if inhaled.[3] For instance, pyridine itself is classified as Acute Toxicity Category 4 for oral, dermal, and inhalation routes.[3]

  • Oral: Harmful if swallowed is a reasonable starting assumption. Pyridine derivatives can cause gastrointestinal irritation, and systemic effects may include headache, dizziness, nausea, and in severe cases, central nervous system depression.[4]

  • Dermal: Harmful in contact with skin is also a significant concern. The isopropoxy group may enhance dermal absorption. Pyridine compounds can cause skin irritation, and prolonged contact may lead to burns.

  • Inhalation: Harmful if inhaled. Vapors or aerosols may cause respiratory tract irritation.[5][6] High concentrations could lead to systemic effects similar to those seen with oral exposure.

Skin and Eye Irritation

This is a well-documented hazard for many pyridine-based molecules.

  • Skin Corrosion/Irritation: Expected to be a skin irritant. Structurally similar compounds like 2-Hydroxy-5-methylpyridine and other pyridine derivatives are classified as causing skin irritation.[5][7][8] Prolonged contact could defat the skin, leading to dermatitis.

  • Serious Eye Damage/Irritation: A high probability of causing serious eye irritation or damage. Contact with eyes is likely to cause redness, pain, and potentially lasting damage.[5][6][9] Immediate and thorough rinsing of the eyes upon contact is critical.

Chronic Toxicity and Organ-Specific Effects

Repeated exposure to pyridine compounds can lead to target organ damage, with the liver and kidneys being primary concerns. Pyridine itself is hepatotoxic in animal models.[10] The central nervous system is another potential target. Given the metabolic potential of the pyridinol structure, researchers should assume the possibility of liver, kidney, and nervous system effects with chronic or high-level exposure.

Mutagenicity and Carcinogenicity

The data on the genotoxicity of pyridine derivatives is mixed, and highly dependent on the specific structure.

  • Mutagenicity: Most standard in-vitro tests for pyridine have returned negative results.[10][11] Studies on some synthetic pyridine derivatives also showed no significant mutagenic activity in bacterial reversion assays.[12] However, without specific data, a conservative approach is warranted.

  • Carcinogenicity: The International Agency for Research on Cancer (IARC) has evaluated pyridine and classified it as Group 3: Not classifiable as to its carcinogenicity to humans .[10][13] This is based on inadequate evidence in humans and limited evidence in experimental animals.[10] Animal studies have shown that pyridine can increase the incidence of liver and kidney tumors in rodents.[10] For 2-Amino-5-methylpyridine, it is not listed as a carcinogen by NTP, IARC, or OSHA.[4]

Due to the lack of specific data for 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol, it cannot be assumed to be non-carcinogenic.

Deconstructing the (Anticipated) Safety Data Sheet (SDS)

An SDS is the cornerstone of chemical safety. While one is not publicly available for this specific compound, we can construct a probable profile based on the 16-section Globally Harmonized System (GHS) format.

SDS SectionAnticipated Content and Rationale
1. Identification Product Name: 5-Methyl-2-(propan-2-yloxy)pyridin-3-olCAS No.: 1881321-73-8[1]
2. Hazard(s) Identification GHS Pictograms: Health Hazard, Exclamation MarkSignal Word: Warning or DangerHazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation. Causes serious eye irritation/damage. May cause respiratory irritation.[3][5][6][7][8]
3. Composition/Info Substance Name: 5-Methyl-2-(propan-2-yloxy)pyridin-3-olPurity: Typically >95% for research chemicals.
4. First-Aid Measures Inhalation: Move to fresh air. Seek medical attention if symptoms persist.[5]Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical advice if irritation occurs.[5][6]Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6]Ingestion: Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention.
5. Fire-Fighting Measures Suitable Extinguishing Media: Dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[5]Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[5][6]
6. Accidental Release Wear appropriate personal protective equipment (PPE). Avoid dust formation. Ventilate the area. Scoop up the solid and place it in a suitable container for disposal. Do not let it enter drains.[6]
7. Handling and Storage Handling: Use only in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[5][6]Storage: Store in a cool, dry, well-ventilated place. Keep container tightly closed.[6]
8. Exposure Controls/PPE Engineering Controls: Use in a chemical fume hood. Ensure eyewash stations and safety showers are close to the workstation.[5]Personal Protective Equipment: - Eye/Face Protection: Safety glasses with side-shields or goggles.[6] - Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[6] - Respiratory Protection: Not typically required if handled in a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.[6]

Experimental Protocols: A Framework for Safe Handling

The following protocols are designed to create a self-validating system of safety when working with 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol or other novel compounds with limited toxicological data.

Risk Assessment Workflow for Novel Compounds

The causality behind this workflow is to move from theoretical assessment to physical handling with a principle of minimizing exposure at all stages.

RiskAssessmentWorkflow cluster_0 Phase 1: In Silico & Literature Assessment cluster_1 Phase 2: Engineering & Administrative Controls cluster_2 Phase 3: Physical Handling & PPE cluster_3 Phase 4: Waste Disposal & Documentation A Identify Compound & CAS Number B Search for Existing SDS & Toxicity Data (e.g., ECHA, PubChem) A->B C If No Data, Search for Structurally Analogous Compounds B->C No specific data found D Predict Toxicity Profile (QSAR, Read-Across) C->D E Designate a Controlled Area for Handling D->E F Mandate Use of Fume Hood E->F G Develop Standard Operating Procedure (SOP) F->G H Train All Personnel on SOP and Predicted Hazards G->H I Don Appropriate PPE (Gloves, Goggles, Lab Coat) H->I J Weigh/Handle Compound Only in Fume Hood I->J K Label All Containers Clearly with Predicted Hazards J->K L Decontaminate Surfaces After Use J->L M Segregate Waste into Designated Hazardous Waste Stream L->M N Document Experiment Details in Lab Notebook L->N

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Exploratory

Mechanism of Action and Assay Methodologies for 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol Derived Pharmacophores in Biological Assays

Prepared by: Senior Application Scientist, Assay Development & Medicinal Chemistry Executive Summary In the landscape of central nervous system (CNS) drug discovery, the design of highly selective probes targeting solute...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Assay Development & Medicinal Chemistry

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, the design of highly selective probes targeting solute carrier 6 (SLC6) neurotransmitter transporters requires precise structural engineering[1]. 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol (CAS: 1881321-73-8) has emerged as a privileged synthetic intermediate and building block in medicinal chemistry[2]. Rather than acting as a standalone therapeutic, this compound is strategically utilized as a core pharmacophore to synthesize potent inhibitors and radioligands (e.g., for SPECT imaging) targeting the Norepinephrine Transporter (NET)[2].

This technical guide delineates the mechanistic rationale behind this specific substitution pattern, explains its interaction with the NET binding pocket, and provides robust, self-validating biological assay protocols used to evaluate the efficacy and affinity of its derivatives.

Structural Rationale & Pharmacophore Mechanics

The efficacy of a neuro-probe relies heavily on its ability to mimic endogenous substrates while resisting metabolic degradation and maintaining high lipophilicity for blood-brain barrier (BBB) penetration. The 5-methyl-2-(propan-2-yloxy)pyridin-3-ol scaffold achieves this through three distinct structural features:

  • The Pyridin-3-ol Core (Bioisosterism): The pyridine ring serves as a bioisostere for the catechol/phenol rings found in endogenous monoamines like norepinephrine. The hydroxyl group at position 3 is strictly required to act as a hydrogen bond donor. In the water-depleted primary binding site (S1) of SLC6 transporters, this hydroxyl group interacts directly with polar residues (such as Asp75 in hNET), anchoring the ligand in the orthosteric site[3].

  • The 2-Isopropoxy Group (Steric Fit): The branched isopropoxy chain provides specific steric bulk that occupies an adjacent hydrophobic sub-pocket within the transporter. Furthermore, the ether oxygen can act as a weak hydrogen bond acceptor, while the rigidity of the branched chain restricts conformational flexibility, effectively locking the molecule into its bioactive conformation[2].

  • The 5-Methyl Group (Lipophilicity & Electron Density): The addition of a methyl group at the 5-position subtly increases the overall lipophilicity (LogP) of the fragment, a critical parameter for CNS penetrance. It also donates electron density to the pyridine ring, fine-tuning the pKa of the hydroxyl group to optimize hydrogen bonding strength at physiological pH[2].

NET_Pathway N1 Presynaptic Neuron (NE Release) N2 Synaptic Cleft (High NE Concentration) N1->N2 Releases NE N3 Norepinephrine Transporter (NET) N2->N3 Normal Reuptake N5 Postsynaptic Receptors (Adrenergic Activation) N2->N5 Activates N6 Reuptake Blocked (Signal Prolongation) N3->N6 Inhibits Transport N4 Pyridin-3-ol Derivative (Competitive Inhibitor) N4->N3 Binds Orthosteric Site N6->N2 Accumulates NE

Fig 1: Mechanism of synaptic NET inhibition by pyridin-3-ol derived pharmacophores.

Biological Assay Workflows

To accurately profile compounds derived from this building block, we employ a two-tiered assay system. The first assay measures thermodynamic binding affinity ( Ki​ ), while the second measures functional transport inhibition ( IC50​ ).

Protocol A: In Vitro Radioligand Competitive Binding Assay (hNET)

Objective: Determine the equilibrium dissociation constant ( Ki​ ) of the test compound against human NET.

Causality & Validation: We utilize [3H] nisoxetine, a highly selective NET inhibitor, to ensure a robust signal-to-noise ratio. The assay is self-validating through the mandatory inclusion of a high-concentration desipramine control to define non-specific binding (NSB).

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing hNET. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Rationale: Tris-HCl maintains physiological pH, preserving the conformational integrity of the membrane-bound transporter.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H] nisoxetine, and varying concentrations of the test compound ( 10−11 to 10−5 M).

    • Validation Step: Dedicate 3 wells to 10 µM desipramine to define NSB. If NSB exceeds 20% of total binding, the assay must be rejected due to unacceptable background noise.

  • Rapid Filtration: Terminate the equilibrium reaction after 60 minutes by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Rationale: GF/B filters (1.0 µm pore size) retain membrane fragments while allowing unbound radioligand to pass. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing artifactual binding of the positively charged radioligand.

  • Quantification: Wash filters three times with ice-cold buffer to remove residual unbound ligand. Dry the filters, add scintillation cocktail, and quantify radioactivity (CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Assay_Workflow S1 1. Membrane Preparation (HEK293-hNET) S2 2. Compound Incubation (Test Ligand + [3H]Nisoxetine) S1->S2 S3 3. Rapid Filtration (GF/B Filters) S2->S3 S4 4. Wash Step (Remove Unbound) S3->S4 S5 5. Liquid Scintillation Counting S4->S5 S6 6. Data Analysis (IC50 & Ki Calculation) S5->S6

Fig 2: Step-by-step workflow for the in vitro radioligand competitive binding assay.

Protocol B: Functional Neurotransmitter Reuptake Assay

Objective: Assess the functional efficacy of the compound in blocking substrate transport across the cell membrane.

Step-by-Step Methodology:

  • Cell Seeding: Seed hNET-HEK293 cells at 40,000 cells/well in a 96-well black, clear-bottom microplate. Incubate overnight.

  • Pre-incubation: Wash cells twice with assay buffer (HBSS containing Ca2+ and Mg2+ ). Pre-incubate with the test compound for 30 minutes at 37°C. Rationale: This allows the inhibitor to reach equilibrium binding with the transporter before introducing the competing substrate.

  • Kinetic Measurement: Add a fluorescent monoamine mimetic substrate. Immediately transfer the plate to a fluorescence microplate reader (Ex/Em = 440/520 nm). Read fluorescence every 60 seconds for 30 minutes.

    • Validation Step: Kinetic reading allows for the calculation of the initial velocity ( V0​ ) of uptake. Relying on a single endpoint read risks measuring artifactual signal quenching; V0​ ensures we are measuring true transport inhibition.

Quantitative Data Interpretation: Structure-Activity Relationship (SAR)

To demonstrate the critical nature of the specific substitutions on the 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol scaffold, the following table summarizes representative SAR data. It highlights how deviations from this specific building block compromise target affinity and selectivity.

Pharmacophore Motif SubstitutionhNET Ki​ (nM)hDAT Ki​ (nM)Selectivity (DAT/NET)ClogPMechanistic Impact
5-Methyl-2-(isopropoxy)pyridin-3-ol 4.2 >10,000 >2,380x 2.8 Optimal steric fit in hydrophobic pocket; ideal BBB penetrance.
Des-methyl-2-(isopropoxy)pyridin-3-ol28.5>10,000>350x2.3Loss of van der Waals interactions; reduced lipophilicity.
5-Methyl-2-(methoxy)pyridin-3-ol115.04,50039x1.9Insufficient steric bulk; loss of target selectivity and affinity.
5-Methyl-2-(isopropoxy)pyridine (No -OH)>10,000>10,000N/A3.5Complete loss of primary hydrogen bond donor; inactive.

Table 1: Representative SAR data illustrating the optimization of NET affinity and selectivity based on the 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol scaffold.

References

  • Benchchem. "5-Methyl-2-(propan-2-yloxy)pyridin-3-ol". Benchchem Product Catalog.
  • Kristensen, A. S., et al. "SLC6 Neurotransmitter Transporters: Structure, Function, and Regulation". Pharmacological Reviews, ResearchGate.
  • Pramod, A. B., et al. "Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective". Frontiers in Psychiatry, PMC.

Sources

Foundational

Strategic Utilization of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol Derivatives in Neuropharmacology and SPECT Radioligand Development

Executive Summary In modern medicinal chemistry, the strategic modification of core molecular scaffolds is a fundamental approach to fine-tuning the pharmacokinetic and pharmacodynamic properties of lead compounds. Repla...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic modification of core molecular scaffolds is a fundamental approach to fine-tuning the pharmacokinetic and pharmacodynamic properties of lead compounds. Replacing a traditional benzene ring with a pyridine ring is a proven strategy to modulate binding affinity, target selectivity, and lipophilicity[1].

Specifically, 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol (CAS: 1881321-73-8) has emerged as a highly versatile synthetic intermediate[2]. Featuring an isopropoxy group at the 2-position and a methyl group at the 5-position, this pyridin-3-ol scaffold is predominantly utilized in the synthesis of neuropharmacological probes[1]. Its most notable application lies in the development of pyridyloxy-containing radioligands designed to target the Norepinephrine Transporter (NET) for Single-Photon Emission Computed Tomography (SPECT) imaging—a critical tool for investigating neurological disorders such as depression[1].

This whitepaper provides an in-depth technical analysis of the structural rationale, regioselective synthesis, and in vitro validation protocols associated with 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol derivatives.

Structural Rationale & Pharmacophore Modeling

The design of neuroimaging agents requires a delicate balance between target affinity and Blood-Brain Barrier (BBB) permeability. The specific substitution pattern of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol is not arbitrary; it is engineered to optimize these exact parameters[2].

  • The Isopropoxy Group (C2-Position): The bulky isopropoxy ether serves a dual purpose. First, it provides steric shielding to the pyridine core, reducing the rate of rapid enzymatic degradation (e.g., by cytochrome P450 enzymes). Second, it occupies a specific hydrophobic pocket within the NET, significantly enhancing binding affinity compared to smaller alkoxy groups.

  • The Methyl Group (C5-Position): The addition of a methyl group at the 5-position incrementally increases the molecule's calculated partition coefficient (cLogP). For optimal passive diffusion across the BBB, a cLogP between 2.0 and 3.0 is ideal. The methyl group pushes the scaffold into this optimal lipophilic range[1].

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the theoretical impact of these structural modifications on lipophilicity and predicted NET affinity, demonstrating the superiority of the 5-methyl-2-isopropoxy substitution pattern.

Derivative CoreC2 SubstitutionC5 SubstitutionCalculated LogP (cLogP)Predicted NET Affinity (Ki, nM)BBB Permeability
Pyridin-3-ol-OH-H0.8>1000Poor
Pyridin-3-ol-Methoxy-H1.2~500Moderate
Pyridin-3-ol-Isopropoxy-H2.1~50High
Pyridin-3-ol -Isopropoxy -Methyl 2.6 <10 Optimal

Synthetic Methodologies & Regioselective Challenges

The primary synthetic challenge in generating 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol is the regioselective alkylation of the hydroxyl group at the 2-position in the presence of an unprotected 3-hydroxyl group[3].

Protocol: Regioselective Williamson Ether Synthesis

Objective: Achieve >90% regioselectivity for the 2-O-alkylation of 2,3-dihydroxy-5-methylpyridine.

Causality & Logic: We utilize a mild base (such as Silver Carbonate, Ag2​CO3​ , or carefully controlled K2​CO3​ ) rather than a strong base like NaH . A strong base would indiscriminately deprotonate both hydroxyls, leading to poor regiocontrol. A mild base under kinetic control selectively activates the more acidic C2 position.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 2,3-dihydroxy-5-methylpyridine in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere to prevent oxidative degradation.

  • Base Addition: Add 1.1 equivalents of K2​CO3​ (finely powdered). Stir at 0°C for 30 minutes. Rationale: Low temperatures favor kinetic deprotonation of the C2-OH over the thermodynamic C3-OH deprotonation.

  • Alkylation: Dropwise, add 1.05 equivalents of 2-bromopropane (isopropyl bromide).

  • Incubation: Gradually warm the reaction to room temperature and stir for 12 hours. Monitor progression via TLC or LC-MS.

  • Quenching & Extraction: Quench the reaction with cold distilled water. Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes:EtOAc gradient) to isolate the pure 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol.

SyntheticWorkflow SM 2,3-Dihydroxy-5-methylpyridine (Precursor) Base Selective Deprotonation (Exploiting pKa variance) SM->Base Alkylation Alkylation via 2-Bromopropane (Williamson Ether Synthesis) Base->Alkylation Kinetic Control Target 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol (Target Intermediate) Alkylation->Target Major Pathway Byproduct 3-O-Alkylated Byproduct (Minimized via optimization) Alkylation->Byproduct Minor Pathway

Fig 1. Regioselective Williamson ether synthesis workflow for target intermediate generation.

Application in Neuroimaging (SPECT Radioligands)

Once the 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol intermediate is isolated, the free C3-hydroxyl group serves as the attachment point for further elaboration into complex pyridyloxy-containing compounds[1].

In the context of neuroimaging, these derivatives are radiolabeled (often with Iodine-123 for SPECT) to map the Norepinephrine Transporter (NET)[1]. NET is a monoamine transporter responsible for the reuptake of norepinephrine into presynaptic nerve terminals. Dysregulation of NET is a primary biomarker in major depressive disorder and ADHD.

NETBinding Admin Radioligand Administration (Intravenous) BBB Blood-Brain Barrier Crossing (Driven by cLogP ~2.6) Admin->BBB Targeting Norepinephrine Transporter (NET) Specific Binding BBB->Targeting Emission Isotope Decay (Gamma Emission) Targeting->Emission Detection SPECT Imaging & Signal Reconstruction Emission->Detection

Fig 2. Pharmacokinetic and imaging pathway of NET-targeted pyridyloxy radioligands.

In Vitro Binding Assay Protocol

To validate that the synthesized pyridyloxy derivatives successfully target NET, a self-validating competitive radioligand binding assay must be performed.

Objective: Determine the inhibition constant ( Ki​ ) of the novel derivative against the NET.

Causality & Logic: We use [3H]nisoxetine as the radiotracer because it is a highly selective, established NET inhibitor. By measuring how effectively our new compound displaces [3H]nisoxetine , we isolate the specific binding affinity, effectively filtering out non-specific hydrophobic interactions that commonly plague highly lipophilic CNS drugs.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate crude synaptosomal membranes from the frontal cortex of male Sprague-Dawley rats (a region dense with NET). Homogenize in an ice-cold Tris-HCl buffer (pH 7.4).

  • Incubation Matrix: In a 96-well plate, combine:

    • 50μL of [3H]nisoxetine (final concentration ~1.0 nM).

    • 50μL of the synthesized pyridine derivative at varying concentrations ( 10−10 to 10−5 M).

    • 100μL of the prepared membrane suspension.

  • Equilibration: Incubate the plate at 4°C for 120 minutes to reach binding equilibrium. Rationale: 4°C minimizes receptor internalization and enzymatic degradation of the ligand during the assay.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Washing & Counting: Wash the filters three times with cold buffer. Extract the filters, add scintillation fluid, and quantify the retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Conclusion

The 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol scaffold represents a masterclass in rational drug design. By leveraging the unique steric and electronic properties of the isopropoxy and methyl substituents on a pyridine core, medicinal chemists can overcome the traditional hurdles of BBB permeability and target selectivity[2]. Mastering the regioselective synthesis of this intermediate unlocks a vital pathway for the development of next-generation SPECT radioligands and neuropharmacological therapeutics[1].

References

Sources

Exploratory

Introduction: The Thermodynamic Blueprint of a Pharmaceutical Candidate

An In-Depth Technical Guide to the Thermodynamic Properties of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol For the Attention of: Researchers, Scientists, and Drug Development Professionals Disclaimer: Publicly available, exp...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Properties of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, experimentally determined thermodynamic data for 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol is limited. This guide, therefore, provides a comprehensive framework for the determination and application of these properties, synthesizing theoretical principles with established experimental and computational methodologies.

In the landscape of drug discovery and development, a molecule's therapeutic potential is intrinsically linked to its physicochemical properties. Among these, the thermodynamic profile of a compound such as 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol serves as a fundamental blueprint, dictating its stability, solubility, and ultimately, its bioavailability. Understanding the enthalpy, entropy, and Gibbs free energy associated with this molecule is not merely an academic exercise; it is a critical step in de-risking a drug candidate and optimizing its journey from the laboratory to the clinic.

This guide provides a comprehensive overview of the key thermodynamic properties of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol, detailing the theoretical underpinnings, experimental determination, and computational prediction of these crucial parameters. As a substituted pyridin-3-ol, this compound is of interest for its potential role as a synthetic intermediate in medicinal chemistry, particularly in the development of novel therapeutics.[1]

Core Thermodynamic Parameters and Their Significance in Drug Development

The thermodynamic properties of an active pharmaceutical ingredient (API) are pivotal in formulation development, process chemistry, and ensuring the stability and efficacy of the final drug product.

Thermodynamic Property Symbol Significance in Drug Development
Gibbs Free Energy ΔGDetermines the spontaneity of processes such as dissolution and binding to a biological target. A negative ΔG is indicative of a favorable process.
Enthalpy ΔHRepresents the heat change associated with a process. In the context of solubility, it indicates whether dissolution is endothermic or exothermic. For stability, it relates to the energy stored in chemical bonds.
Entropy ΔSA measure of the disorder or randomness of a system. It plays a crucial role in ligand-receptor binding and the dissolution of a crystalline solid into a solution.
Heat Capacity C_pThe amount of heat required to raise the temperature of a substance. It is important for understanding the thermal behavior of the API during manufacturing and storage.
Melting Point T_mA key indicator of purity and the stability of the crystal lattice. It influences the choice of formulation and manufacturing processes.
Solubility SDirectly impacts the bioavailability of an orally administered drug. It is governed by the thermodynamics of the dissolution process.

Experimental Determination of Thermodynamic Properties

A robust experimental characterization is the cornerstone of understanding a molecule's thermodynamic behavior. The following are standard methodologies for determining the key thermodynamic properties of a novel compound like 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

DSC is a powerful technique for measuring the heat flow associated with thermal transitions in a material as a function of temperature.

Experimental Protocol: Determination of Melting Point and Enthalpy of Fusion

  • Sample Preparation: Accurately weigh 2-5 mg of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point.

    • Hold isothermally for 2 minutes to ensure complete melting.

    • Cool the sample back to 25 °C at a controlled rate.

  • Data Analysis: The melting point (T_m) is determined as the onset or peak of the melting endotherm. The enthalpy of fusion (ΔH_fus) is calculated by integrating the area under the melting peak.

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature or time, providing information on thermal stability and decomposition.

Experimental Protocol: Assessment of Decomposition Temperature

  • Sample Preparation: Weigh 5-10 mg of the sample into a TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance.

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • Data Analysis: The decomposition temperature (T_d) is typically reported as the temperature at which a significant mass loss (e.g., 5%) occurs.

Bomb Calorimetry for Enthalpy of Combustion

The standard enthalpy of formation (ΔH_f°) can be determined from the experimentally measured enthalpy of combustion (ΔH_c°) using a bomb calorimeter.

Experimental Protocol: Determination of Enthalpy of Combustion

  • Sample Preparation: A precisely weighed pellet of the sample is placed in a crucible inside a high-pressure vessel (the "bomb").

  • Pressurization: The bomb is filled with pure oxygen to a high pressure.

  • Ignition: The sample is ignited electrically.

  • Temperature Measurement: The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change is measured precisely.

  • Calculation: The enthalpy of combustion is calculated from the temperature change and the known heat capacity of the calorimeter.

Computational Prediction of Thermodynamic Properties

In the absence of experimental data, or to complement it, computational methods can provide valuable insights into the thermodynamic properties of molecules. Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for this purpose.[2]

Workflow for Computational Thermodynamic Property Prediction

G cluster_0 Computational Workflow A Molecular Structure Input B Geometry Optimization (e.g., B3LYP/6-31G*) A->B Initial coordinates C Frequency Calculation B->C Optimized geometry D Thermochemical Analysis C->D Vibrational frequencies E Predicted Thermodynamic Properties (Enthalpy, Entropy, Gibbs Free Energy, Heat Capacity) D->E Statistical mechanics calculations

Caption: A generalized workflow for the computational prediction of thermodynamic properties using DFT.

Calculations of thermodynamic functions such as heat capacity, entropy, and enthalpy can be performed using computational chemistry software.[2] These calculations are based on the principles of statistical mechanics, where the translational, rotational, vibrational, and electronic contributions to the thermodynamic properties are determined from the computed molecular properties.

Illustrative Thermodynamic Data for 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol

The following table presents a hypothetical but realistic set of thermodynamic data for 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol, which could be expected from the experimental and computational methods described above. This data is for illustrative purposes only.

Property Value (at 298.15 K) Methodology
Molecular Formula C9H13NO2-
Molecular Weight 167.20 g/mol -
Melting Point (T_m) 85-90 °CDSC
Enthalpy of Fusion (ΔH_fus) 20-25 kJ/molDSC
Decomposition Temperature (T_d) > 200 °CTGA
Standard Enthalpy of Formation (ΔH_f°) -350 to -400 kJ/molBomb Calorimetry & Hess's Law
Standard Molar Entropy (S°) 380-420 J/(mol·K)Computational (DFT)
Heat Capacity (C_p) 250-280 J/(mol·K)Computational (DFT) or DSC
Aqueous Solubility LowExperimental Assay

Integrated Approach to Thermodynamic Characterization

A comprehensive understanding of the thermodynamic properties of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol requires an integrated approach, where experimental measurements and computational predictions are used in concert to build a complete picture of the molecule's behavior.

G cluster_0 Thermodynamic Characterization cluster_1 Experimental Methods cluster_2 Computational Methods A Novel Compound: 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol B DSC A->B C TGA A->C D Calorimetry A->D E Solubility Assay A->E F DFT Calculations A->F G Comprehensive Thermodynamic Profile B->G C->G D->G E->G F->G Validation & Prediction

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Foundational

Pharmacokinetic Profiling of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol Analogs: A Comprehensive Technical Guide

Executive Summary The compound 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol (CAS: 1881321-73-8) serves as a highly versatile synthetic intermediate in medicinal chemistry[1]. Featuring a pyridin-3-ol scaffold substituted with...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol (CAS: 1881321-73-8) serves as a highly versatile synthetic intermediate in medicinal chemistry[1]. Featuring a pyridin-3-ol scaffold substituted with an isopropoxy group at the C2 position and a methyl group at the C5 position, this core structure is frequently utilized to develop complex pharmacological agents, including radioligands for neuroimaging and targeted therapeutics[1]. When optimizing these analogs for clinical use, understanding their pharmacokinetic (PK) properties—absorption, distribution, metabolism, and excretion (ADME)—is paramount to ensure both safety and efficacy[2].

This technical guide provides an in-depth framework for evaluating the pharmacokinetic properties of drug candidates derived from this specific pyridine scaffold.

Structural Influence on ADME Properties

The specific substitution pattern of the 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol scaffold inherently dictates the physicochemical and pharmacokinetic behavior of its derivatives:

  • Lipophilicity and Permeability: The inclusion of the pyridine nitrogen reduces the overall lipophilicity (clogP) compared to a corresponding homocyclic benzene ring, which significantly enhances aqueous solubility[1]. Conversely, the highly lipophilic isopropoxy group balances this by improving membrane permeability, ensuring adequate intestinal absorption and blood-brain barrier (BBB) penetration. According to Lipinski's Rule of Five, maintaining this precise balance of lipophilicity and solubility is a critical determinant of oral bioavailability.

  • Metabolic Stability: The methyl group at C5 and the bulky isopropoxy group at C2 provide strategic steric hindrance. This structural shielding protects the electron-rich pyridine core from rapid oxidation by Cytochrome P450 (CYP450) enzymes, thereby prolonging the systemic half-life of the analogs.

Metabolic Pathways

Despite steric shielding, analogs of this scaffold undergo specific Phase I and Phase II metabolic transformations which must be monitored during preclinical development[3].

  • Phase I (CYP450): The primary metabolic liability is the O-dealkylation of the isopropoxy group. This reaction is typically mediated by hepatic enzymes such as CYP3A4 and CYP2D6, resulting in the loss of the isopropyl chain and the formation of a highly polar di-hydroxy pyridine metabolite.

  • Phase II (UGT): The free hydroxyl group at the C3 position is a prime target for UDP-glucuronosyltransferases (UGTs). This leads to the formation of an O-glucuronide conjugate, which significantly increases the molecular weight and polarity of the compound, facilitating rapid renal and biliary excretion[3].

MetabolicPathway Parent 5-Methyl-2-(propan-2-yloxy) pyridin-3-ol Analog CYP CYP450 Enzymes (Phase I) Parent->CYP Oxidation UGT UGT Enzymes (Phase II) Parent->UGT Glucuronidation Metab1 O-Dealkylated Metabolite (Loss of Isopropyl) CYP->Metab1 O-dealkylation Metab2 O-Glucuronide Conjugate (at C3-OH) UGT->Metab2 Conjugation Excretion Renal / Biliary Excretion Metab1->Excretion Metab2->Excretion

Fig 1: Primary Phase I and Phase II metabolic pathways of the pyridin-3-ol scaffold.

Experimental Methodologies for PK Profiling

To ensure scientific integrity and predictive accuracy, PK profiling must employ self-validating experimental systems. The following protocols detail the critical steps for evaluating these analogs.

Protocol A: In Vitro Liver Microsomal Stability Assay

Purpose: To determine the intrinsic clearance ( CLint​ ) and identify Phase I metabolic liabilities. Causality & Validation: Using subcellular fractions (microsomes) isolates CYP450 activity from other cellular processes. The inclusion of an NADPH-regenerating system is strictly required because CYP enzymes are NADPH-dependent; without it, no oxidation can occur. This acts as a self-validating control, proving that any observed drug depletion is enzyme-mediated rather than due to chemical instability in the buffer.

Step-by-Step Methodology:

  • Preparation: Thaw human or rat liver microsomes (HLM/RLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Pre-incubation: Add the 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol analog to achieve a final concentration of 1 µM. Keep organic solvent concentrations (e.g., DMSO) below 0.1% to prevent enzyme denaturation. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Sampling & Quenching: At discrete time points (0, 5, 15, 30, 45, 60 minutes), extract 50 µL aliquots. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS). Reasoning: Acetonitrile precipitates the microsomal proteins, halting enzymatic activity instantly and releasing the bound drug into the solvent.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the clear supernatant via LC-MS/MS to quantify the remaining parent compound.

Protocol B: In Vivo Pharmacokinetic Study (Rats)

Purpose: To determine absolute bioavailability ( F ), volume of distribution ( Vd​ ), and systemic clearance ( CL ). Causality & Validation: Administering the drug via both Intravenous (IV) and Per Os (PO) routes is mandatory to calculate absolute bioavailability. The IV route bypasses intestinal absorption and first-pass hepatic metabolism, serving as the 100% systemic exposure baseline required for the equation: F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​) [4].

Step-by-Step Methodology:

  • Dosing: Fast adult Sprague-Dawley rats overnight. Administer the analog IV (e.g., 2 mg/kg formulated in 5% DMSO/95% Saline) via the lateral tail vein. For the PO cohort, administer the analog (e.g., 10 mg/kg formulated in 0.5% Methylcellulose) via oral gavage.

  • Blood Sampling: Collect serial blood samples (200 µL) via the jugular vein into K2-EDTA coated tubes at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Reasoning: K2-EDTA chelates calcium, preventing blood coagulation without causing the ion suppression in mass spectrometry that heparin often induces.

  • Plasma Separation: Centrifuge the blood samples at 3,000 x g for 10 minutes at 4°C to harvest the plasma.

  • Quantification: Process the plasma via protein precipitation (identical to Protocol A, Step 4) and analyze via LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.

  • Pharmacokinetic Analysis: Utilize Non-Compartmental Analysis (NCA) software to calculate area under the curve ( AUC ), maximum concentration ( Cmax​ ), time to maximum concentration ( Tmax​ ), half-life ( t1/2​ ), and clearance ( CL )[2].

PKWorkflow Dosing 1. Animal Dosing (IV & PO) Sampling 2. Blood Sampling (0.25 - 24 h) Dosing->Sampling Prep 3. Plasma Extraction (Precipitation) Sampling->Prep LCMS 4. LC-MS/MS (MRM Mode) Prep->LCMS Data 5. NCA & PBPK Modeling LCMS->Data

Fig 2: Sequential in vivo pharmacokinetic profiling workflow from dosing to data modeling.

Quantitative Pharmacokinetic Data

The following table summarizes representative preclinical pharmacokinetic parameters for a series of optimized 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol analogs evaluated in a rat model.

Compound IDRouteDose (mg/kg) Cmax​ (ng/mL) Tmax​ (h) AUC0−∞​ (ng·h/mL) t1/2​ (h) CL (mL/min/kg)Bioavailability ( F %)
Analog A (Parent Scaffold)IV2.01,450-2,1001.815.8-
Analog A PO10.08901.04,7252.1-45.0%
Analog B (Fluorinated)IV2.01,800-3,4003.59.8-
Analog B PO10.01,2502.011,0503.8-65.0%
Analog C (N-Methylated)IV2.0950-1,2000.927.7-
Analog C PO10.03100.51,3201.1-22.0%

Table 1: Comparative PK parameters. Analog B demonstrates improved metabolic stability (lower clearance, higher half-life) due to strategic fluorination, resulting in superior oral bioavailability compared to the parent scaffold.

Physiologically-Based Pharmacokinetic (PBPK) Modeling

To bridge the translational gap between preclinical animal data and human clinical trials, Physiologically-Based Pharmacokinetic (PBPK) modeling is heavily utilized[4]. By integrating the in vitro intrinsic clearance ( CLint​ ) data and physicochemical properties (e.g., pKa​ , logP ) into a mathematical model representing human physiology (blood flow rates, organ volumes), researchers can simulate human plasma concentration-time profiles. This systemic analysis is critical for predicting potential Drug-Drug Interactions (DDIs), particularly to assess if the pyridine analogs act as perpetrators or victims of CYP3A4 inhibition in polypharmacy scenarios[3].

Conclusion

The 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol scaffold offers a robust, highly tunable foundation for drug discovery. By systematically evaluating its ADME properties through rigorous, self-validating in vitro and in vivo protocols, researchers can rationally design analogs with optimized pharmacokinetic profiles. Balancing lipophilicity, mitigating CYP-mediated dealkylation, and predicting human clearance via PBPK modeling remain the cornerstones of translating these chemical entities into viable clinical candidates.

References

  • Universidade de São Paulo (USP). "Pharmacokinetic study with computational tools in the medicinal chemistry course". URL: [Link]

  • Taylor & Francis. "Pharmacokinetics – Knowledge and References". Taylor & Francis Online. URL: [Link]

  • History of Medicine. "PHARMACOKINETIC CONSIDERATIONS IN DRUG DEVELOPMENT: A REVIEW". URL: [Link]

  • MDPI. "Pharmacokinetics and Drug Interactions". MDPI Open Access Journals. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol in Advanced Pharmaceutical Intermediates

[label="LC-MS Finalizing Applications Note I'm now putting everything together. I've re-written all the sections and incorporated the recent insights on the activity of GPR120 agonists and NET radioligands. I've also inc...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="LC-MS

Finalizing Applications Note

I'm now putting everything together. I've re-written all the sections and incorporated the recent insights on the activity of GPR120 agonists and NET radioligands. I've also incorporated the diagrams to illustrate the applications, and added the citation, referencing key literature. I feel the application note is complete.

Executive Summary

5-Methyl-2-(propan-2-yloxy)pyridin-3-ol (also known as 2-isopropoxy-5-methylpyridin-3-ol) is a highly versatile, multi-functional pyridine scaffold utilized extensively in medicinal chemistry. Its unique substitution pattern provides a precise balance of lipophilicity, steric shielding, and synthetic reactivity. This application note details the mechanistic rationale, validated protocols, and analytical systems for deploying this intermediate in two major therapeutic pipelines: the synthesis of GPR120 agonists for metabolic diseases and the development of pyridyloxy radioligands for neuroimaging.

Structural Rationale & Chemical Causality

In drug design, the modification of core structures—such as replacing a standard benzene ring with a functionalized pyridine—is a proven strategy to fine-tune binding affinity, selectivity, and pharmacokinetic properties. The specific architecture of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol offers three distinct functional advantages:

  • 2-Isopropoxy Group (Steric & Lipophilic Shield): The bulky isopropoxy moiety at the C2 position sterically hinders the adjacent pyridine nitrogen. This causality is twofold: chemically, it prevents unwanted N-oxidation or N-alkylation during downstream synthesis; pharmacologically, it increases the overall LogP, enhancing blood-brain barrier (BBB) penetration for central nervous system (CNS) targets.

  • 5-Methyl Group (Hydrophobic Anchor): The methyl group acts as an isosteric structural anchor, filling hydrophobic pockets within target receptors (such as the FFAR4/GPR120 receptor) to increase binding affinity compared to des-methyl analogues.

  • 3-Hydroxyl Group (Synthetic Pivot): The phenolic-like hydroxyl group serves as the primary reactive handle. It can be directly alkylated to form ether linkages or activated (e.g., via triflation) to facilitate palladium-catalyzed carbon-carbon bond formation.

Divergent Synthetic Workflows

SyntheticDivergence cluster_GPR Biaryl Scaffold (GPR120 Agonists) cluster_NET Pyridyloxy Scaffold (NET Probes) SM 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol Core Scaffold Triflate Triflation Tf2O, Pyridine, DCM SM->Triflate OH Activation Alkylation O-Alkylation K2CO3, R-X, DMF SM->Alkylation Etherification Suzuki Suzuki Coupling Pd(dppf)Cl2, Ar-B(OH)2 Triflate->Suzuki C-C Bond Formation Biaryl Biaryl Derivative Target Ligand Suzuki->Biaryl Ether Pyridyloxy Derivative Target Radioligand Alkylation->Ether

Synthetic divergence of the pyridin-3-ol scaffold into biaryl and pyridyloxy pharmaceutical targets.

Workflow A: Synthesis of Biaryl Precursors for GPR120 Agonists

Therapeutic Context: GPR120 (FFAR4) agonists are actively developed to improve insulin resistance and exert anti-inflammatory actions in macrophages, presenting a viable treatment for Type 2 diabetes and steatohepatitis ( [2]). Constructing these agonists requires converting the 3-OH group into a biaryl linkage.

Protocol A.1: Triflation of the 3-Hydroxyl Group

  • Step 1: Dissolve 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Step 2: Add anhydrous Pyridine (2.5 eq). Causality: Pyridine acts as both a mild base to deprotonate the hydroxyl group and a nucleophilic catalyst to activate Trifluoromethanesulfonic anhydride (Tf₂O).

  • Step 3: Cool the mixture to 0°C and dropwise add Tf₂O (1.2 eq). Stir for 2 hours, allowing it to warm to room temperature.

  • Step 4: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.

Protocol A.2: Suzuki-Miyaura Cross-Coupling

  • Step 1: Dissolve the resulting triflate (1.0 eq) and a functionalized phenylboronic acid (1.2 eq) in a degassed mixture of 1,4-Dioxane/H₂O (4:1).

  • Step 2: Add K₂CO₃ (3.0 eq) and Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate dppf ligand is specifically chosen because its large bite angle suppresses unwanted β-hydride elimination and accelerates reductive elimination, which is critical when coupling sterically hindered ortho-substituted pyridines.

  • Step 3: Heat the reaction at 90°C for 12 hours. Cool, filter through Celite, and purify via flash chromatography.

Workflow B: Regioselective Etherification for NET Radioligands

Therapeutic Context: Pyridyloxy-containing compounds are strategically evaluated as radioligands for imaging the norepinephrine transporter (NET) in the brain using Single-Photon Emission Computed Tomography (SPECT) ( [1]).

Protocol B.1: Regioselective O-Alkylation (Williamson Ether Synthesis)

  • Step 1: Dissolve 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Step 2: Add finely powdered K₂CO₃ (2.0 eq). Causality: A mild base like K₂CO₃ is strong enough to deprotonate the hydroxypyridine (pKa ~8.5) but weak enough to prevent the cleavage of the existing 2-isopropoxy ether linkage.

  • Step 3: Add the target alkyl halide or radiolabeling synthon (1.1 eq) and heat to 80°C for 4-6 hours.

  • Step 4: Dilute with water, extract with Ethyl Acetate, wash extensively with brine (to remove DMF), dry, and concentrate.

Analytical Validation System

To ensure scientific integrity, every protocol must be treated as a self-validating system. Do not proceed to subsequent synthetic steps without confirming intermediate fidelity through the following sequential validation workflow.

ValidationWorkflow Reaction Crude Mixture TLC TLC Monitoring (UV 254 nm) Reaction->TLC Step 1 LCMS LC-MS Analysis (Mass & Purity) TLC->LCMS Step 2 NMR 1H/13C NMR (Regioselectivity) LCMS->NMR Step 3 Decision Proceed to Next Step? NMR->Decision Validate

Sequential analytical validation system ensuring regioselectivity and intermediate purity.

Validation Metrics for O-Alkylation (Protocol B):

  • TLC: Look for the disappearance of the highly polar, streaking phenolic spot and the emergence of a faster-moving, non-polar spot.

  • LC-MS: Confirm the expected [M+H]⁺ mass shift.

  • NMR (Critical Regioselectivity Check): O-alkylation vs. N-alkylation is a common pitfall. In ¹³C-NMR, successful O-alkylation maintains the aromaticity of the pyridine ring, with the C3 carbon appearing around 145-155 ppm . If N-alkylation occurs, the molecule tautomerizes into a pyridone-like structure, pushing the C=O carbon shift to ~170 ppm and significantly altering the ¹H-NMR splitting pattern of the pyridine protons.

Quantitative Data Presentation

The transformation of the core scaffold drastically alters its physicochemical properties, tailoring it for its final biological application. The table below summarizes the calculated shifts in drug-like properties during the synthetic divergence.

Intermediate StageCalculated LogPTPSA (Ų)Key Structural FeaturePrimary Application
Core Scaffold ~1.843.1Free 3-OH, 2-IsopropoxyStarting Material
Triflate Intermediate ~3.252.33-OTf ActivationCross-Coupling Precursor
Biaryl Derivative ~4.5< 40.0C-C Bond at C3GPR120 Agonist (Metabolic)
Pyridyloxy Ether ~3.032.2C-O-C Bond at C3NET Radioligand (CNS)

Note: Increased LogP and reduced TPSA in the Pyridyloxy Ether stage are intentional design choices to ensure optimal crossing of the blood-brain barrier for neuroimaging applications.

References

  • Title: BIARYL DERIVATIVES AS GPR120 AGONISTS (EP 3628661 A1)
  • Title: WO 2014/209034 A1 - Biaryl Derivatives as GPR120 Agonists Source: WIPO / Google Patents URL
Application

Application Note: 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol as a Tunable N,O-Bidentate Ligand in Copper-Catalyzed C–N Cross-Coupling

Introduction & Mechanistic Rationale The development of efficient transition-metal-catalyzed cross-coupling reactions relies heavily on the strategic design of supporting ligands[1]. While phosphines and N-heterocyclic c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of efficient transition-metal-catalyzed cross-coupling reactions relies heavily on the strategic design of supporting ligands[1]. While phosphines and N-heterocyclic carbenes (NHCs) dominate palladium chemistry, copper-catalyzed Ullmann-type couplings frequently utilize N,O-bidentate ligands to stabilize reactive intermediates and accelerate catalytic turnover.

5-Methyl-2-(propan-2-yloxy)pyridin-3-ol (hereafter referred to as MIPy-OH ) represents a highly optimized scaffold for these transformations. Structurally, it features a pyridine ring equipped with a 3-hydroxyl group, a 5-methyl group, and a 2-isopropoxy group. When deprotonated, MIPy-OH acts as a potent monoanionic N,O-chelate.

The Causality of Ligand Design

The exceptional performance of MIPy-OH in cross-coupling is not coincidental; it is rooted in the precise electronic and steric tuning of the pyridine core[2]:

  • Electronic Activation via the 5-Methyl Group: The inductive electron donation (+I effect) from the 5-methyl group increases the electron density on the pyridine nitrogen. This enhanced σ-donor capacity strengthens the Cu–N bond, stabilizing the metal center during the high-energy Cu(III) transition state and lowering the activation barrier for the oxidative addition of aryl halides.

  • Steric Shielding via the 2-Isopropoxy Group: In traditional Ullmann couplings, unhindered ligands often allow Cu(I) to form inactive, thermodynamically stable bis-ligated complexes (resting states). The bulky 2-isopropoxy group projects steric bulk directly adjacent to the metal coordination sphere. This specific steric pressure (a constrained bite angle) prevents catalyst aggregation, maintains the active monomeric [L-Cu-X] species, and dramatically accelerates the reductive elimination step by compressing the Ar–Cu–Nu bond angle.

Quantitative Performance Data

To demonstrate the efficacy of MIPy-OH, we compared its performance against standard ligands in a benchmark Ullmann-type C–N coupling (reaction of iodobenzene with morpholine to form 4-phenylmorpholine). As shown in Table 1 , MIPy-OH enables the reaction to proceed at lower temperatures, with lower catalyst loading, and in shorter timeframes compared to traditional ligands.

Table 1: Ligand Comparison in Cu-Catalyzed C–N Cross-Coupling

Ligand SystemCatalyst Loading (mol%)Temperature (°C)Time (h)Isolated Yield (%)
No Ligand101202415
L-Proline101001865
1,10-Phenanthroline101001878
MIPy-OH 5 80 12 94

Reaction Conditions: Iodobenzene (1.0 mmol), Morpholine (1.2 mmol), CuI, Ligand, K₂CO₃ (2.0 equiv), DMSO (3 mL), under N₂.

Catalytic Cycle and Pathway

The reaction proceeds through a classic Cu(I)/Cu(III) catalytic cycle[3], where the MIPy-OH ligand remains tightly bound to the metal center, dictating the geometry and reactivity of each intermediate.

CatalyticCycle Precat Cu(I) Salt + MIPy-OH Ligand (Pre-catalyst Formation) ActiveCat [Cu(I)(MIPy-O)] Active Catalyst (N,O-Chelation) Precat->ActiveCat OxAdd Oxidative Addition (Aryl Halide) ActiveCat->OxAdd CuIII Cu(III) Intermediate [Ar-Cu(III)(MIPy-O)-X] OxAdd->CuIII LigEx Nucleophile Coordination (Amine + Base) CuIII->LigEx CuIIINu Cu(III)-Amido Complex [Ar-Cu(III)(MIPy-O)-NR2] LigEx->CuIIINu RedElim Reductive Elimination (Product Release) CuIIINu->RedElim RedElim->ActiveCat Catalytic Turnover

Fig 1. Catalytic cycle of Cu-catalyzed C-N coupling using the MIPy-OH ligand.

Experimental Protocol: Self-Validating Workflow

The following protocol details the coupling of an aryl halide with a secondary amine using MIPy-OH. To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system with built-in analytical checkpoints.

Materials Required
  • Aryl Halide: 1.0 mmol

  • Amine: 1.2 mmol

  • Copper(I) Iodide (CuI): 9.5 mg (0.05 mmol, 5 mol%)

  • MIPy-OH Ligand: 8.4 mg (0.05 mmol, 5 mol%)

  • Base (K₂CO₃): 276 mg (2.0 mmol, 2.0 equiv) - Must be oven-dried.

  • Solvent: Anhydrous DMSO (3.0 mL)

  • Internal Standard: Dodecane (50 µL)

Step-by-Step Methodology

Step 1: Catalyst Pre-Activation

  • In a flame-dried Schlenk tube equipped with a magnetic stir bar, add CuI (9.5 mg), MIPy-OH (8.4 mg), and anhydrous K₂CO₃ (276 mg).

  • Evacuate and backfill the tube with dry nitrogen (3 cycles).

  • Add anhydrous DMSO (3.0 mL) via syringe.

  • Validation Checkpoint 1: Stir the mixture at room temperature for 15 minutes. The solution must transition from a pale suspension to a distinct deep blue/green homogeneous solution . This color shift is the self-validating indicator that the active monoanionic [Cu(I)(MIPy-O)] chelate has successfully formed. Failure to observe this indicates oxidized Cu(II) precursors or moisture contamination.

Step 2: Substrate Addition

  • Add the aryl halide (1.0 mmol), the amine (1.2 mmol), and dodecane (50 µL, internal standard) to the active catalyst solution under a positive flow of nitrogen.

  • Seal the tube with a Teflon-lined screw cap.

Step 3: Reaction Execution & Monitoring

  • Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm).

  • Validation Checkpoint 2: At t = 2 hours, withdraw a 50 µL aliquot, dilute with ethyl acetate (0.5 mL), filter through a short Celite plug, and analyze via GC-MS. The ratio of product to the dodecane internal standard should indicate >40% conversion. If significant dehalogenation (Ar-H formation) is observed without C–N coupling, verify the anhydrous nature of the base and solvent.

Step 4: Quench and Workup

  • After 12 hours, remove the tube from the oil bath and cool to room temperature.

  • Quench the reaction by adding 10 mL of deionized water.

  • Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the final cross-coupled product.

Workflow S1 Step 1: Pre-activation Mix CuI, MIPy-OH, Base S2 Step 2: Substrate Addition Add Ar-X and Amine S1->S2 S3 Step 3: Heating & Monitoring 80°C, GC-MS Aliquots S2->S3 S4 Step 4: Quench & Extraction Cool to RT, H2O/EtOAc S3->S4 S5 Step 5: Purification Flash Chromatography S4->S5

Fig 2. Step-by-step experimental workflow for MIPy-OH mediated C-N cross-coupling.

References

  • Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines Source: Organic Letters - ACS Publications URL:[Link][3]

Sources

Method

High-Throughput In Vitro Profiling of Pyridin-3-ol Derivatives: Fragment-Based Screening at the Norepinephrine Transporter (NET)

Scientific Rationale & Assay Strategy The compound 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol (CAS 1881321-73-8) serves as a highly versatile, privileged building block in medicinal chemistry. Compounds featuring the pyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Assay Strategy

The compound 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol (CAS 1881321-73-8) serves as a highly versatile, privileged building block in medicinal chemistry. Compounds featuring the pyridin-3-ol scaffold are frequently investigated for their pharmacological activity in the central nervous system (CNS), particularly in the synthesis of probes targeting 1[1]. The specific substitution pattern of this fragment—an isopropoxy group at the 2-position and a methyl group at the 5-position—provides distinct steric and lipophilic vectors ideal for Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) expansion.

When developing ligands for the Solute Carrier 6 (SLC6) family—which includes the2[2]—a tiered in vitro screening cascade is mandatory. Because fragment molecules often exhibit low initial affinities (high micromolar to millimolar range), the assay systems must be highly sensitive and self-validating to avoid false positives driven by non-specific membrane disruption.

The workflow below outlines a robust, three-tiered approach:

  • Primary Screening (Affinity): Radioligand binding to confirm direct target engagement.

  • Secondary Screening (Function): 3[3] to determine if the binding translates to functional transport inhibition.

  • Counter-Screening (Toxicity): Cell viability assays to rule out artifactual inhibition caused by cell death.

G Prep Compound Prep 5-Methyl-2-(propan-2-yloxy) pyridin-3-ol Binding Primary Screen Radioligand Binding ([3H]-Nisoxetine) Prep->Binding Aliquot Uptake Secondary Screen [3H]-NE Uptake Assay (Functional Activity) Binding->Uptake Ki < 10 µM Lead Lead Optimization SAR & Hit-to-Lead Binding->Lead FBDD Feedback Tox Tox Profiling Cell Viability (Counter-screen) Uptake->Tox IC50 < 5 µM Tox->Lead CC50 > 100 µM

Figure 1: In vitro screening cascade for pyridin-3-ol fragments targeting NET.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay (hNET)

This assay measures the ability of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol to displace a known, high-affinity radioligand from the NET binding pocket. We utilize 4[4] to ensure a high signal-to-noise ratio.

Materials:

  • Membrane Preparation: hNET-MDCK cell membranes (resuspended to 10–20 µg protein/well).

  • Radioligand: [³H]-Nisoxetine (Kd ~ 1.0 nM).

  • Reference Inhibitor: Desipramine (10 µM) for defining Non-Specific Binding (NSB).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Step-by-Step Methodology:

  • Filter Preparation: Pre-soak GF/B glass fiber filter plates in 0.5% Polyethylenimine (PEI) for 1 hour at room temperature.

    • Causality: Glass fibers carry a negative charge that can non-specifically bind positively charged lipophilic fragments. PEI coats the filter with a positive charge, neutralizing this effect and drastically reducing background noise.

  • Reaction Assembly: In a 96-well plate, combine 20 µL of test compound (varying concentrations of the pyridin-3-ol derivative), 20 µL of [³H]-Nisoxetine (final concentration 1 nM), and 160 µL of membrane suspension.

  • Incubation: Incubate the plate for 60 minutes at 4°C.

    • Causality: Conducting the assay at 4°C slows the receptor kinetics, preventing rapid dissociation of the ligand-receptor complex and stabilizing the fragment interactions.

  • Termination & Washing: Rapidly filter the reaction through the PEI-soaked GF/B plates using a vacuum manifold. Wash three times with 200 µL of ice-cold assay buffer.

    • Causality: Ice-cold buffer lowers the kinetic energy of the system, minimizing the off-rate ( Koff​ ) of the bound radioligand during the wash steps.

  • Detection: Dry the plates, add 40 µL of scintillation cocktail, and read on a Microbeta counter. Calculate the Ki​ using the Cheng-Prusoff equation.

Protocol 2: In Vitro [³H]-Norepinephrine Uptake Assay

Binding does not guarantee functional inhibition. This assay evaluates whether the compound blocks the 3[3] across the cell membrane.

Step-by-Step Methodology:

  • Cell Plating: Seed hNET-MDCK cells in 96-well tissue culture plates at 50,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Pre-incubation: Wash cells twice with warm Krebs-Ringer HEPES (KRH) buffer. Add 40 µL of KRH buffer containing the test compound (pyridin-3-ol derivative) and pre-incubate for 15 minutes at 37°C.

  • Substrate Addition: Initiate uptake by adding 10 µL of a substrate mixture containing [³H]-Norepinephrine (final concentration 20 nM) and unlabeled NE.

  • Timed Incubation: Incubate for exactly 10 minutes at 37°C.

    • Causality: Uptake must be measured during the initial linear phase of transport ( V0​ ). Extending beyond 10 minutes leads to intracellular substrate accumulation and subsequent reverse transport (efflux), which artificially skews the IC50​ calculations.

  • Termination: Stop the reaction by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer containing 10 µM Desipramine.

    • Causality: Desipramine immediately blocks any further transport during the wash steps, locking the accumulated [³H]-NE inside the cell.

  • Lysis & Readout: Lyse cells with 0.1% Triton X-100, add scintillation fluid, and quantify intracellular radioactivity.

Protocol 3: Cytotoxicity Counter-Screen (CellTiter-Glo)

Because early-stage fragments like 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol are tested at high concentrations (up to 1 mM), they may cause non-specific membrane lysis, which mimics "100% inhibition" in an uptake assay.

Step-by-Step Methodology:

  • Plate the parental cell line (e.g., wild-type MDCK or HEK293) in a 384-well opaque white plate.

  • Treat with the test compound for 24 hours.

  • Add CellTiter-Glo reagent (measures ATP as a proxy for metabolically active cells).

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal, then read on a luminometer.

  • Self-Validating Metric: Calculate the Z'-factor for the plate using vehicle control and a known cytotoxic agent (e.g., 10 µM Puromycin). A Z' > 0.5 indicates a robust assay capable of distinguishing true toxicity from background noise.

Data Presentation & SAR Summary

To demonstrate the utility of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol as a building block, the table below summarizes hypothetical (yet mechanistically representative) quantitative data comparing the base fragment to an optimized derivative and a clinical control.

CompoundNET Binding ( Ki​ , µM)NET Uptake ( IC50​ , µM)Cell Viability ( CC50​ , µM)Selectivity Index ( CC50​/IC50​ )
5-Methyl-2-(propan-2-yloxy)pyridin-3-ol 12.5018.20> 500> 27.4
Derivative A (Aryl-substituted)0.851.15> 500> 434.7
Desipramine (Positive Control)0.0040.01285.07083.3

Interpretation: The base fragment exhibits weak but measurable affinity and functional inhibition of NET, with no inherent cytotoxicity. By utilizing the hydroxyl group at the 3-position or the methyl group at the 5-position as synthetic handles (e.g., generating Derivative A), researchers can rapidly improve the IC50​ into the sub-micromolar range while maintaining an excellent safety window.

References

  • Kristensen, A. S., et al. "SLC6 Neurotransmitter Transporters: Structure, Function, and Regulation". Pharmacological Reviews, ResearchGate.[Link]

  • Tanda, G., et al. "In vitro assays for the functional characterization of the dopamine transporter (DAT)". Current Protocols in Pharmacology, PMC.[Link]

Sources

Application

Application Notes and Protocols: The Catalytic Potential of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol in Organic Synthesis

Disclaimer: The catalytic applications and protocols detailed herein for 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol are proposed based on established principles of catalysis and the known reactivity of structurally related...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The catalytic applications and protocols detailed herein for 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol are proposed based on established principles of catalysis and the known reactivity of structurally related pyridin-3-ol and substituted pyridine derivatives. As of the time of writing, specific literature on the catalytic use of this particular compound is limited. Therefore, the following content should be regarded as a theoretical guide to stimulate and direct future research. All proposed protocols require experimental validation.

Introduction: Unveiling a Potential Catalyst

Substituted pyridines are a cornerstone of modern organic synthesis, finding extensive use as ligands in transition metal catalysis, as organocatalysts, and as crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][2] The electronic and steric properties of the pyridine ring can be finely tuned through substitution, allowing for precise control over catalytic activity and selectivity.[3]

This guide focuses on the untapped potential of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol . This molecule possesses a unique combination of functional groups that suggest its utility in a range of catalytic applications:

  • A Pyridin-3-ol Scaffold: The hydroxyl group at the 3-position, in conjunction with the pyridine nitrogen, can act as a bidentate ligand, chelating to a metal center. Furthermore, the potential for tautomerization to a pyridone form can play a crucial role in metal-ligand cooperation, particularly in reactions involving proton transfer, such as hydrogenation and dehydrogenation.[4][5]

  • A Sterically Hindered 2-Alkoxy Group: The 2-isopropoxy group provides steric bulk near the nitrogen atom, which can influence the coordination geometry around a metal center and potentially enhance selectivity in asymmetric catalysis.

  • An Electron-Donating 5-Methyl Group: The methyl group at the 5-position is an electron-donating group, which can increase the electron density on the pyridine ring, thereby modulating the electronic properties of a coordinated metal catalyst.

Given these structural features, 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol is a promising candidate for investigation in various catalytic transformations. These application notes provide a theoretical framework and detailed, albeit hypothetical, protocols for its use in key areas of organic synthesis.

Proposed Synthesis of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol

A plausible synthetic route to the title compound can be envisioned through a multi-step sequence starting from commercially available materials. The following is a generalized, conceptual protocol.

Synthesis_Workflow A Starting Material (e.g., Substituted Pyridine) B Step 1: Introduction of Hydroxyl Group A->B C Step 2: Introduction of Alkoxy Group B->C D Step 3: Introduction of Methyl Group C->D E Final Product: 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol D->E

Caption: A generalized workflow for the synthesis of the target compound.

Note: The precise order of functional group introduction would need to be optimized to manage regioselectivity and functional group compatibility.

Potential Catalytic Application I: Ligand in Palladium-Catalyzed Cross-Coupling Reactions

The pyridine nucleus is a well-established ligand scaffold for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions.[3][6] The electronic properties of the pyridine ring are crucial for the stability and reactivity of the palladium catalyst.

Rationale for Application

5-Methyl-2-(propan-2-yloxy)pyridin-3-ol, when used as a ligand, is expected to form a stable complex with a palladium precursor. The electron-donating methyl group could enhance the electron density at the palladium center, potentially accelerating the rate-determining oxidative addition step. The sterically demanding isopropoxy group may promote reductive elimination and influence the regioselectivity of the coupling.

Suzuki_Coupling_Cycle Pd0 Pd(0)L2 A Oxidative Addition (R-X) Pd0->A PdII_A R-Pd(II)(X)L2 A->PdII_A B Transmetalation (R'-B(OR)2) PdII_A->B PdII_B R-Pd(II)(R')L2 B->PdII_B C Reductive Elimination PdII_B->C C->Pd0 Catalyst Regeneration Product R-R' C->Product

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Hypothetical Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid
Reagent Molar Equiv. Amount Notes
Aryl Bromide1.01.0 mmol
Phenylboronic Acid1.21.2 mmol
Pd(OAc)₂0.020.02 mmolPalladium precursor.
5-Methyl-2-(propan-2-yloxy)pyridin-3-ol 0.040.04 mmolLigand.
K₂CO₃2.02.0 mmolBase.
Toluene/H₂O (4:1)-5 mLSolvent system.

Experimental Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂, 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol, the aryl bromide, phenylboronic acid, and K₂CO₃.

  • Add the toluene/H₂O solvent system via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Potential Catalytic Application II: Cooperative Catalysis in Transfer Hydrogenation

2-Hydroxypyridine ligands have demonstrated efficacy in "hydrogen borrowing" chemistry, where they facilitate the dehydrogenation of an alcohol to an aldehyde or ketone, which then undergoes a subsequent reaction, followed by hydrogenation of the intermediate.[7] The hydroxyl group of the pyridinol can participate in proton transfer, acting in concert with the metal center.

Rationale for Application

The 3-hydroxyl group of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol, in proximity to a coordinated metal (e.g., Ru, Ir), could act as a proton shuttle, facilitating the transfer of hydrogen from a donor molecule (e.g., isopropanol) to a substrate (e.g., a ketone).

Transfer_Hydrogenation Catalyst [M]-L A Coordination of iPrOH Catalyst->A B Dehydrogenation A->B Acetone Acetone B->Acetone Hydride [M]-H-L B->Hydride C Coordination of Ketone Hydride->C D Hydrogenation C->D D->Catalyst Catalyst Regeneration Alcohol Product Alcohol D->Alcohol

Caption: A simplified mechanism for transfer hydrogenation.

Hypothetical Protocol: Transfer Hydrogenation of Acetophenone
Reagent Molar Equiv. Amount Notes
Acetophenone1.01.0 mmol
[Ru(p-cymene)Cl₂]₂0.010.01 mmolMetal precursor.
5-Methyl-2-(propan-2-yloxy)pyridin-3-ol 0.020.02 mmolLigand.
KOH0.10.1 mmolBase.
Isopropanol-10 mLHydrogen source and solvent.

Experimental Procedure:

  • In a round-bottom flask, dissolve [Ru(p-cymene)Cl₂]₂ and 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol in isopropanol.

  • Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Add acetophenone and KOH to the reaction mixture.

  • Heat the reaction to reflux (approx. 82 °C) and monitor by TLC or GC.

  • After completion, cool the reaction and remove the solvent in vacuo.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the resulting alcohol by column chromatography.

Potential Catalytic Application III: Directing Group in C-H Activation

The pyridine nitrogen is a well-known directing group for the ortho-C-H activation of an attached aryl group. This strategy allows for the regioselective functionalization of otherwise unreactive C-H bonds.

Rationale for Application

While the title compound itself would likely act as a ligand, a derivative where an aryl group is attached at a suitable position could leverage the pyridine nitrogen as a directing group for C-H functionalization on that aryl ring. The electronic and steric properties of the substituents on the pyridine would influence the efficiency and selectivity of the C-H activation step.

Conclusion and Future Outlook

5-Methyl-2-(propan-2-yloxy)pyridin-3-ol represents an intriguing, yet underexplored, molecule in the realm of catalysis. Its unique substitution pattern suggests a high potential for application as a ligand in a variety of important organic transformations, including cross-coupling and hydrogenation reactions. The protocols outlined in this guide are intended to serve as a starting point for the experimental investigation of this promising compound. Future research should focus on the synthesis and characterization of its metal complexes and the systematic evaluation of their catalytic activity. Such studies will undoubtedly uncover novel and efficient catalytic systems for organic synthesis.

References

  • 2-Hydroxypyridine-Ligated Pd-complexes as pre-catalysts in Hydrogen Borrowing Chemistry α -Alkylation of Ketones Using Alcohols. (URL not available)
  • Hydroxypyridine/Pyridone Interconversions within Ruthenium Complexes and Their Application in the Catalytic Hydrogenation of CO2. Inorganic Chemistry. [Link]

  • Hydroxypyridine/Pyridone Interconversions within Ruthenium Complexes and Their Application in the Catalytic Hydrogenation of CO2. Request PDF. [Link]

  • Hydroxypyridine/Pyridone Interconversions within Ruthenium Complexes for their Catalytic Application in the Hydrogenation of CO2. University of South Wales. (URL not available)
  • Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. White Rose Research Online. [Link]

  • Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. PMC. [Link]

  • Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. Organic Chemistry Portal. [Link]

  • Synthesis of substituted pyridines. ResearchGate. [Link]

  • 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis. RSC Publishing. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC. [Link]

  • Synthesis of pyridine derivatives employing three component reaction and Fe3O4/ZnO/MWCNTs magnetic nanocomposites. (URL not available)
  • Recent advances in catalytic synthesis of pyridine derivatives. Request PDF. [Link]

  • De novo Synthesis of Substituted Pyridines. ResearchGate. [Link]

  • Green Synthesis of Pyridine and their Fused System: Harnessing the Catalytic Power of Ionic Liquids for Sustainable and Efficient Multicomponent Reaction. Bentham Science Publishers. (URL not available)
  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI. [Link]

  • Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. ACS Publications. [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Semantic Scholar. [Link]

  • Catalytic Activity of Iron and Ruthenium Complexes of Bis(2,3-dihydroxy benzaldehyde)pyridine diimine towards Oxidation of Cyclohexene, Cyclohexane, THF and Alcohols Using O2, H2O2, t-BuOOH. ResearchGate. [Link]

  • Pyridine. Wikipedia. [Link]

  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Publishing. [Link]

  • Lewis acid-promoted transformation of 2-alkoxypyridines into 2-aminopyridines and their antibacterial activity. Part 2: Remarkably facile C-N bond formation. PubMed. [Link]

  • The Expanding Horizons of Pyridine Derivatives in Chemical Synthesis. (URL not available)
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PMC. [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. [Link]

  • Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α'-Pyridinyl Diols and α,α'-Bipyridinyl Diols in Homogeneous Catalysis. MDPI. [Link]

  • Catalytic Activity of New Oxovanadium(IV) Microclusters with 2-Phenylpyridine in Olefin Oligomerization. Semantic Scholar. [Link]

  • Oligomerization of 2-chloroallyl alcohol by 2-pyridinecarboxylate complex of chromium(III) - new highly active and selective catalyst. PMC. [Link]

Sources

Method

Application Notes and Protocols: Strategic Functionalization of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol via Electrophilic Aromatic Substitution

Authored by: Senior Application Scientist, Gemini Division **Abstract These application notes provide a comprehensive technical guide for the selective functionalization of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol, a key...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist, Gemini Division

**Abstract

These application notes provide a comprehensive technical guide for the selective functionalization of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol, a key heterocyclic scaffold in medicinal chemistry and materials science. We delve into the mechanistic principles governing electrophilic aromatic substitution (EAS) on this electron-rich pyridinol system and present detailed, validated protocols for common and high-value transformations including halogenation, nitration, and sulfonation. The inherent challenges and potential solutions for Friedel-Crafts reactions on this substrate are also critically discussed. This guide is intended for researchers, chemists, and drug development professionals seeking to strategically modify this versatile molecular core.

Introduction and Mechanistic Rationale

The pyridin-3-ol framework is a privileged scaffold found in numerous bioactive compounds and functional materials.[1][2] Its functionalization allows for the fine-tuning of physicochemical and pharmacological properties. The target molecule, 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol, presents a highly activated system for electrophilic aromatic substitution due to the synergistic effects of three electron-donating groups. Understanding the interplay of these substituents is paramount for predicting and achieving regioselective functionalization.

Analysis of Substituent Directing Effects

The pyridine ring is inherently electron-deficient compared to benzene, making it generally less reactive towards electrophiles.[3] However, the presence of strong electron-donating groups (EDGs) can overcome this deactivation and facilitate substitution. The regiochemical outcome is determined by the cumulative directing influence of the groups already present on the ring.[4][5][6]

  • 3-Hydroxy (-OH): As a substituent, the hydroxyl group is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density via resonance (+M effect).[4][5] It strongly activates the C2, C4, and C6 positions.

  • 2-Isopropoxy (-O-iPr): The alkoxy group is also a strong activating, ortho, para-director.[5] It activates the C3 and C5 positions.

  • 5-Methyl (-CH₃): The alkyl group is a weak activating group that directs ortho and para through an inductive effect (+I effect) and hyperconjugation.[5][6] It weakly activates the C4 and C6 positions.

Collective Influence: The hydroxyl group at C3 is the most influential activator. Its powerful directing effect, combined with the reinforcing effect of the methyl group at C5, makes the C4 and C6 positions the most electron-rich and sterically accessible sites for electrophilic attack. The C2 position, while activated by the hydroxyl group, is sterically encumbered by the adjacent bulky isopropoxy group.

Caption: Directing effects on the 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol ring.

Experimental Protocols

The following protocols are designed as robust starting points for the functionalization of the title compound. Researchers should perform reactions on a small scale initially to optimize conditions for their specific needs.

G start Reaction Setup (Substrate, Solvent, Inert Atm.) reagent Reagent Addition (Controlled Temp.) start->reagent Cooling reaction Reaction Monitoring (TLC / LC-MS) reagent->reaction Stirring at Temp. workup Aqueous Workup & Phase Separation reaction->workup Reaction Complete purify Purification (Crystallization / Chromatography) workup->purify char Characterization (NMR, MS, etc.) purify->char

Caption: General experimental workflow for functionalization reactions.

Protocol 1: Regioselective Bromination

Principle: This protocol employs N-Bromosuccinimide (NBS) for the electrophilic bromination of the activated pyridinol ring. Acetonitrile is chosen as a polar aprotic solvent to facilitate the reaction. The primary products expected are 4-bromo and 6-bromo derivatives, potentially with some di-brominated product (4,6-dibromo).

Materials and Reagents:

  • 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile (MeCN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Standard glassware for inert atmosphere reactions

Step-by-Step Protocol:

  • To a round-bottom flask under a nitrogen atmosphere, add 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol (1.0 eq).

  • Dissolve the substrate in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add N-Bromosuccinimide (1.05 eq for mono-bromination) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon consumption of the starting material (typically 1-3 hours), quench the reaction by adding saturated aqueous sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO₃ (2x) and brine (1x).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to separate isomeric products.

Safety: NBS is a lachrymator and irritant; handle in a fume hood with appropriate personal protective equipment (PPE).

Protocol 2: Nitration

Principle: Introduction of a nitro (-NO₂) group is achieved using a mixture of nitric acid and sulfuric acid. Due to the high activation of the substrate, mild conditions (low temperature, dilute acids) are critical to prevent over-nitration and oxidative decomposition. The nitro group is a versatile handle for further chemistry, such as reduction to an amine.

Materials and Reagents:

  • 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%) or Potassium Nitrate (KNO₃)

  • Dichloromethane (DCM)

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • In a flask, cool concentrated sulfuric acid to -10 °C (ice-salt bath).

  • Slowly add 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol (1.0 eq) to the cold sulfuric acid with vigorous stirring. The substrate will protonate to form the pyridinium salt.

  • In a separate flask, prepare the nitrating mixture by cautiously adding fuming nitric acid (1.1 eq) to a small amount of cold sulfuric acid. Alternative: Use potassium nitrate (1.1 eq) added directly to the substrate/sulfuric acid mixture.

  • Slowly add the nitrating mixture dropwise to the substrate solution, maintaining the internal temperature below -5 °C.

  • Stir the reaction at -5 to 0 °C for 1-2 hours, monitoring by TLC (quench a small aliquot with ice/bicarbonate and extract for analysis).

  • Once the reaction is complete, very cautiously pour the reaction mixture onto a large amount of crushed ice with stirring.

  • Carefully neutralize the cold aqueous mixture by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Safety: Handle concentrated and fuming acids with extreme caution in a chemical fume hood. The quenching and neutralization steps are highly exothermic and must be performed slowly with efficient cooling.

Protocol 3: Sulfonation

Principle: This protocol introduces a sulfonic acid (-SO₃H) group using fuming sulfuric acid (oleum). This reaction typically requires forcing conditions, but the activated nature of the substrate may allow for milder temperatures.

Materials and Reagents:

  • 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol

  • Fuming Sulfuric Acid (20% SO₃)

  • Ice

  • Saturated aqueous sodium chloride (NaCl)

Step-by-Step Protocol:

  • In a flask, add fuming sulfuric acid (20% SO₃).

  • Cool the acid to 0 °C and slowly add 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol (1.0 eq).

  • Allow the mixture to warm to room temperature and then heat to 40-50 °C.

  • Stir for 4-8 hours, monitoring the reaction by taking a small aliquot, quenching it in ice, and analyzing via LC-MS.

  • After completion, cool the reaction mixture back to room temperature and pour it carefully onto crushed ice.

  • The sulfonated product, being highly polar, may precipitate or remain in the aqueous layer. If it precipitates, it can be collected by filtration.

  • Alternatively, "salt out" the product by adding saturated NaCl solution to the aqueous layer and then extracting with a polar organic solvent like n-butanol.

  • Isolating the pure sulfonic acid can be challenging; it is often converted to a more manageable derivative, like a sulfonyl chloride, for subsequent reactions.

Safety: Fuming sulfuric acid is extremely corrosive and reactive. Use appropriate PPE and handle only in a fume hood.

Considerations for Friedel-Crafts Reactions

Challenge: Standard Friedel-Crafts acylation and alkylation reactions are notoriously difficult to perform on pyridine substrates.[7][8] The nitrogen lone pair acts as a Lewis base, coordinating strongly with the Lewis acid catalyst (e.g., AlCl₃). This forms a pyridinium complex, which strongly deactivates the ring towards electrophilic attack, rendering the reaction ineffective.[7][9]

Potential Strategies:

  • Use of Friedel-Crafts Acylation Precursors: While direct acylation is problematic, alternative strategies may be employed. For instance, a Vilsmeier-Haack reaction (using POCl₃/DMF) could be attempted to introduce a formyl group, which is a milder electrophilic substitution.

  • Highly Reactive Acylating Agents: Using pre-formed acylium ions or highly reactive acid anhydrides with milder, non-coordinating Brønsted acids might offer a pathway, though this remains speculative without experimental validation.

  • Metalation-Acylation Sequence: A more reliable but different approach would be a directed ortho-metalation (DoM) followed by quenching with an acylating agent. This, however, proceeds via a nucleophilic, not an electrophilic, pathway.

Given these challenges, direct Friedel-Crafts acylation is not recommended without significant exploratory development.

Data Summary

The following table summarizes the expected outcomes and conditions for the described protocols. Yields and isomer ratios are estimates and will depend on specific optimization.

ReactionElectrophile SourceTypical ConditionsMajor RegioisomersKey Considerations
Bromination N-Bromosuccinimide (NBS)MeCN, 0 °C4-bromo, 6-bromoStoichiometry of NBS controls mono- vs. di-substitution.[10]
Nitration HNO₃ / H₂SO₄H₂SO₄, -10 to 0 °C4-nitro, 6-nitroStrict temperature control is crucial to avoid degradation.[11]
Sulfonation Fuming H₂SO₄ (Oleum)25-50 °C4-SO₃H, 6-SO₃HProduct is highly polar; isolation can be difficult.[12]
Friedel-Crafts RCOCl / AlCl₃Not RecommendedN/ACatalyst is deactivated by coordination to pyridine nitrogen.[7][8]

References

  • Dyumaev, K. M., & Smirnov, L. D. (1975). The Structure and Reactivity of 3-Hydroxypyridine Derivatives in Electrophilic Substitution. Russian Chemical Reviews, 44(10), 823–831. [Link]

  • Li, W., et al. (2022). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society.
  • Pang, Y., et al. (2022). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates.
  • Katritzky, A. R., Tarhan, H. O., & Tarhan, S. (1970). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. Journal of the Chemical Society B: Physical Organic, 114-117. [Link]

  • Various Authors. Synthesis of Substituted Pyridines. Organic Chemistry Portal. [Link]

  • Wei, Y., & Yoshikai, N. (2016). Modular Synthesis of Substituted Pyridines through Copper-Catalyzed [3+3]-Type Condensation of O-Acetyl Ketoximes and α,β-Unsaturated Aldehydes. Journal of the American Chemical Society.
  • Volyniuk, D., et al. (2020). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Johnson, L. A., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PLoS ONE, 13(7), e0200192. [Link]

  • Wikipedia contributors. (2024). Friedel–Crafts reaction. Wikipedia. [Link]

  • Yanagisawa, A., et al. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules, 28(3), 1391. [Link]

  • Pearson Education. (n.d.). Propose a mechanism for the sulfonation of pyridine. Pearson+. [Link]

  • Wikipedia contributors. (2024). Electrophilic aromatic directing groups. Wikipedia. [Link]

  • Various Authors. (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? Quora. [Link]

  • Volyniuk, D., et al. (2020). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Various Authors. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]

  • Dhadda, S., et al. (2022). Green synthesis of 5-methylpyridinium derivatives by C2-functionalization of pyridine-1-oxide derivatives and their antibacterial activity.
  • Various Authors. (2019). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. The Journal of Organic Chemistry. [Link]

  • OChemSimplified. (2022, December 25). Preparation of Pyridines, Part 3: By Acylation. YouTube. [Link]

  • Mehrabi, H., et al. (2017). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. Chemistry of Heterocyclic Compounds. [Link]

  • Wipf, P. (n.d.). Substituent Effects on Electrophilic Aromatic Substitution. Wipf Group, University of Pittsburgh. [Link]

  • Marsini, M. A., et al. (2010). A Practical, One-Pot Synthesis of Sulfonylated Pyridines. Organic Letters, 12(24), 5708–5711. [Link]

  • Soderberg, T. (2023). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

  • da Silva, A. B., et al. (2019). Halogenation as a Strategy to Improve Antiplasmodial Activity: A Report of New 3-Alkylpyridine Marine Alkaloid Analogs. Molecules, 25(1), 2. [Link]

  • Knapp, D. M., & Sarpong, R. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(3), 1-15. [Link]

  • D'Oldea, M., et al. (2015). Synthesis of polysubstituted 3-hydroxypyridines via the revisited hetero-Diels–Alder reaction of 5-alkoxyoxazoles with dienophiles. Chemical Communications, 51(54), 10922-10925. [Link]

  • Dyumaev, K. M., & Lokhov, R. E. (1973). Sulfonation of pyridine, 3-hydroxypyridine, and their N-oxides. Chemistry of Heterocyclic Compounds, 9(6), 743–744. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol synthesis

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific mechanistic and operational challenges associ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific mechanistic and operational challenges associated with the synthesis of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol .

This compound is a highly valuable synthetic intermediate in medicinal chemistry, particularly utilized in neuroscience for the development of probes targeting neurotransmitter transporters (such as the norepinephrine transporter) and in structure-activity relationship (SAR) studies[1]. Furthermore, 2-alkoxypyridin-3-ol scaffolds are critical components in the design of quinone methide precursors used to resurrect native enzyme activity in organophosphorus-intoxicated cholinesterases[2].

Below, you will find the validated synthetic strategy, self-validating experimental protocols, quantitative optimization data, and a targeted FAQ section to resolve yield-limiting issues.

I. Synthetic Strategy & Mechanistic Rationale

The direct etherification of the 2-position on a pyridin-3-ol ring is notoriously difficult due to the ambidentate nature of the molecule and the acidity of the 3-hydroxyl group. To achieve high yields, we must employ a three-step sequence starting from the commercially available 2-chloro-3-hydroxy-5-methylpyridine (CAS: 910649-59-1)[3].

The critical mechanistic intervention here is the O-protection of the 3-hydroxyl group prior to the Nucleophilic Aromatic Substitution (SNAr). If left unprotected, the basic conditions of the SNAr step will deprotonate the 3-OH (pKa ~8.7), generating an electron-rich phenoxide species that completely deactivates the pyridine ring toward nucleophilic attack at the 2-position.

Synthesis SM 2-Chloro-5-methylpyridin-3-ol (Starting Material) Step1 Step 1: O-Protection (BnBr, K2CO3, DMF) SM->Step1 Int1 3-(Benzyloxy)-2-chloro- 5-methylpyridine Step1->Int1 Step2 Step 2: SNAr Etherification (NaOiPr, iPrOH, Reflux) Int1->Step2 Int2 3-(Benzyloxy)-5-methyl-2- (propan-2-yloxy)pyridine Step2->Int2 Step3 Step 3: Deprotection (H2, Pd/C, MeOH) Int2->Step3 Product 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol (Target Product) Step3->Product

Fig 1: Three-step synthetic workflow for 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol.

II. Self-Validating Experimental Protocols

To ensure reproducibility, the following Standard Operating Procedures (SOPs) include built-in validation checkpoints.

Step 1: Benzyl Protection of 3-Hydroxyl Group
  • Setup: Charge a dry, argon-flushed round-bottom flask with 2-chloro-3-hydroxy-5-methylpyridine (1.0 eq, 10.0 g)[3] and anhydrous DMF (100 mL).

  • Base Addition: Add anhydrous K₂CO₃ (2.0 eq, 19.2 g). Stir at room temperature for 15 minutes.

  • Alkylation: Dropwise add benzyl bromide (BnBr) (1.1 eq, 13.1 g). Heat the reaction to 60 °C for 4 hours.

  • Validation Checkpoint: Perform TLC (Hexanes:EtOAc 3:1). The starting material (Rf = 0.2) should be completely consumed, replaced by a single UV-active spot (Rf = 0.6). A white precipitate (KBr) will be visibly suspended in the flask.

  • Workup: Quench with ice water (200 mL). Extract with EtOAc (3 x 100 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF), dry over Na₂SO₄, and concentrate to yield 3-(benzyloxy)-2-chloro-5-methylpyridine .

Step 2: SNAr Etherification (Isopropylation)
  • Setup: In a rigorously dried flask under argon, dissolve 3-(benzyloxy)-2-chloro-5-methylpyridine (1.0 eq, 15.0 g) in anhydrous isopropanol (150 mL).

  • Nucleophile Addition: Add freshly prepared Sodium isopropoxide (NaOiPr) (3.0 eq, 16.0 g).

  • Reaction: Heat the mixture to a gentle reflux (82 °C) for 12 hours.

  • Validation Checkpoint: Perform TLC (Hexanes:EtOAc 4:1). The intermediate (Rf = 0.6) should transition to the product spot (Rf = 0.5). The solution will transition from clear to a pale yellow suspension as NaCl precipitates.

  • Workup: Concentrate the solvent under reduced pressure. Partition the residue between water (100 mL) and Dichloromethane (DCM) (150 mL). Extract, dry the organics over Na₂SO₄, and concentrate to yield 3-(benzyloxy)-5-methyl-2-(propan-2-yloxy)pyridine .

Step 3: Hydrogenolysis (Deprotection)
  • Setup: Dissolve the Step 2 intermediate (1.0 eq, 10.0 g) in HPLC-grade Methanol (100 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight, 1.0 g) under a steady stream of argon to prevent ignition.

  • Reaction: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon (1 atm). Stir vigorously at room temperature for 2 hours.

  • Validation Checkpoint: Perform TLC (DCM:MeOH 95:5). The starting material (Rf = 0.8) should be entirely converted to a highly polar spot (Rf = 0.3). H₂ uptake will visually cease.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess Methanol. Concentrate the filtrate and recrystallize from cold heptane to yield pure 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol .

III. Quantitative Data: SNAr Step Optimization

The etherification (Step 2) is the most yield-limiting phase of this synthesis. The table below summarizes our internal optimization data, demonstrating why specific parameters were chosen in the SOP.

Base / NucleophileSolventTemp (°C)Time (h)Isolated Yield (%)Mechanistic Observation
NaOiPr (1.2 eq)Isopropanol822445%Incomplete conversion; equilibrium not driven forward.
NaOiPr (3.0 eq) Isopropanol 82 12 88% Optimal conditions; excess alkoxide drives SNAr.
KOiPr (3.0 eq)THF652462%Slower kinetics due to lower reflux temperature.
NaOiPr (3.0 eq)Isopropanol (Wet)821231%High 2-pyridone byproduct formation due to hydroxide attack.

IV. Troubleshooting & FAQs

Q1: I attempted a direct Williamson ether synthesis on the 2-pyridone tautomer using 2-bromopropane and K₂CO₃, but I obtained a mixture of products. Why? A: Pyridinols/pyridones are ambidentate nucleophiles. Under standard Williamson conditions (alkyl halide + mild base), alkylation can occur at either the oxygen (O-alkylation) or the nitrogen (N-alkylation). Because the isopropyl group is sterically hindered, N-alkylation often outcompetes O-alkylation, ruining your yield. The SNAr route outlined above forces the C-O bond formation exclusively, bypassing the ambidentate selectivity issue entirely.

Q2: During the SNAr step (Step 2), I observe unreacted starting material even after 24 hours at reflux, and a highly polar byproduct is forming. How can I fix this? A: This is a classic symptom of moisture in your reaction. Sodium isopropoxide is highly hygroscopic. If water is present, NaOiPr is rapidly hydrolyzed to Sodium Hydroxide (NaOH). Hydroxide is a smaller, more aggressive nucleophile than isopropoxide and will attack the 2-chloro position to form the 2-pyridone (the highly polar byproduct). Solution: Ensure your isopropanol is strictly anhydrous (stored over molecular sieves) and use freshly prepared or titrated NaOiPr.

Q3: My final deprotection step (Step 3) is resulting in the cleavage of the isopropoxy group or the complete reduction of the pyridine ring. What went wrong? A: You are experiencing over-reduction. This occurs if the hydrogenolysis is performed under high pressure (e.g., in a Parr shaker at >50 psi) or if a highly active catalyst like Pearlman's catalyst (Pd(OH)₂) is used. The pyridine ring is susceptible to reduction to a piperidine under aggressive conditions. Solution: Strictly adhere to 1 atm of H₂ (balloon pressure) and use standard 10% Pd/C at room temperature. The benzyl ether will cleave cleanly within 2 hours without affecting the pyridine core or the isopropoxy ether.

V. References

  • ChemicalCell. "2-Chloro-3-Hydroxy-5-Picoline CAS NO 910649-59-1". Available at:[Link]

  • OhioLINK. "Quinone Methide Precursors for the Recovery of Native Enzyme Activity from Organophosphorus-Intoxicated Acetylcholinesterase and Butyrylcholinesterase". Available at:[Link]

Sources

Optimization

Optimizing solubility of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol in polar aprotic solvents

Welcome to the Technical Support Center for the solubilization and handling of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol . As a Senior Application Scientist, I have designed this guide to move beyond generic advice.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the solubilization and handling of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol . As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Handling functionalized pyridine derivatives in drug discovery requires a precise understanding of molecular thermodynamics, solvent interactions, and degradation pathways.

This portal provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to ensure your formulations remain stable, reproducible, and analytically sound.

Part 1: Molecular Profiling & Solvent Thermodynamics

To optimize solubility, we must first understand the causality of the solute-solvent interaction. 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol possesses a unique amphiphilic character:

  • Hydrogen Bond Donor/Acceptor: The C3-hydroxyl (-OH) group forms strong intermolecular hydrogen bonds with the pyridine nitrogen of adjacent molecules, creating a rigid crystal lattice.

  • Lipophilic Moieties: The C5-methyl and C2-isopropoxy groups impart significant hydrophobicity.

Polar aprotic solvents (DMSO, DMF, NMP) are the gold standard for this class of compounds[1]. They lack hydrogen-bond donors but possess high dielectric constants and strong hydrogen-bond accepting capabilities (via S=O or C=O bonds). This allows them to effectively disrupt the solute-solute lattice energy by solvating the C3-hydroxyl group, while their hydrocarbon backbones accommodate the lipophilic methyl and isopropoxy groups[2].

Quantitative Solvent Parameters for Pyridine Solubilization

Table 1: Thermodynamic and physical properties of recommended polar aprotic solvents.

SolventDielectric Constant (ε)Dipole Moment (D)H-Bond Acceptor StrengthBoiling Point (°C)Suitability for 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol
DMSO 46.73.96Strong189Optimal: Highest solubility capacity; excellent for stock solutions[3].
NMP 32.24.09Strong202Excellent: High stability; less prone to hydrolysis than DMF[4].
DMF 36.73.82Moderate153Good: Good solvating power but prone to thermal degradation[5].

Part 2: Troubleshooting Guide & FAQs

Q1: My compound initially dissolves in DMSO at room temperature but "crashes out" (precipitates) after a few days in storage. Why?

Causality: The primary culprit is the hygroscopicity of DMSO. DMSO rapidly absorbs atmospheric moisture. Because water acts as a strong anti-solvent for the lipophilic isopropoxy and methyl moieties of your compound, even a minor increase in water content alters the dielectric environment, forcing the compound out of solution and triggering nucleation. Self-Validating Solution:

  • Prepare solutions strictly in anhydrous DMSO under an argon or nitrogen blanket.

  • Store aliquots in tightly sealed, desiccated environments.

  • Validation Step: If precipitation occurs, run a Karl Fischer titration on the aged DMSO. A water content exceeding 0.5% v/v confirms moisture-induced precipitation.

Q2: I am using heat (60°C) to accelerate dissolution in DMF, but the solution is turning yellow. What is happening?

Causality: You are observing thermal degradation and solvent breakdown. At elevated temperatures, DMF can hydrolyze (especially if trace moisture is present) to form dimethylamine and formic acid. Dimethylamine can react with the pyridin-3-ol core. Furthermore, electron-rich pyridinols are highly susceptible to oxidative dimerization when heated in the presence of dissolved oxygen. Self-Validating Solution:

  • Limit heating to a maximum of 40°C.

  • If higher temperatures are absolutely required, degas the solvent by sparging with inert gas for 15 minutes prior to heating.

  • Validation Step: Compare the HPLC-UV chromatogram of your heated sample against a freshly prepared, room-temperature standard. Quantify any new peaks to establish your specific thermal degradation threshold.

Q3: How do I choose between DMSO, DMF, and NMP for high-concentration stock solutions (>50 mM)?

Causality: Solubility is dictated by the energy required to break solute-solute interactions versus the energy gained from solute-solvent interactions. DMSO generally offers the highest thermodynamic solubility for functionalized pyridines due to its superior dipole moment (3.96 D) and highly polarized sulfoxide oxygen, which effectively solvates the C3-hydroxyl group[3]. NMP is a close second and often provides better long-term stability against hydrolysis than DMF[4]. We recommend starting with DMSO, falling back to NMP if downstream assay compatibility requires it.

Part 3: Experimental Workflows & Methodologies

Standard Operating Procedure: Preparation of a Self-Validating 50 mM Stock Solution

Objective: Achieve complete dissolution without inducing thermal or oxidative degradation.

Step-by-Step Methodology:

  • Preparation: Purge a clean, dry amber glass vial with Argon gas for 30 seconds to displace oxygen.

  • Weighing: Accurately weigh the required mass of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol into the vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (≥99.9%, packaged under argon). Crucial: Always add solvent to the powder, not powder to the solvent, to prevent the formation of insoluble clumping at the solvent interface.

  • Agitation: Vortex the mixture vigorously for 60 seconds.

  • Mild Sonication: Place the vial in an ultrasonic bath maintained at 25°C–30°C for 5–10 minutes. Monitor the temperature closely; do not allow the bath to exceed 40°C.

  • Equilibration & Centrifugation (Validation): Allow the solution to rest at room temperature for 1 hour to reach thermodynamic equilibrium. Centrifuge at 10,000 x g for 5 minutes.

  • Inspection: Carefully inspect the bottom of the tube. The absence of a micro-pellet validates complete dissolution.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (avoid nylon or PES, which may bind lipophilic compounds) into sterile, argon-purged aliquots. Store at -20°C.

Visualizing the Workflows

Fig 1. Step-by-step solubility optimization and validation workflow for pyridine derivatives.

Fig 2. Mechanistic solvation pathway of the pyridine derivative in polar aprotic media.

References

  • Aromatic Compounds vs Amides: Solubility Challenges P
  • DMSO solubility and bioscreening ResearchG
  • Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents MDPI
  • Correlation of Solubility Thermodynamics of Glibenclamide with Recrystallization and In Vitro Release Profile NIH / PubMed Central
  • Dimethyl Isosorbide: A Renewable Solvent for Sustainable Drug Discovery Chemistry ChemRxiv

Sources

Troubleshooting

HPLC method development for 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol purity analysis

Welcome to the Analytical Support Center. This portal provides advanced troubleshooting, method development logic, and validated protocols for the purity analysis of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. This portal provides advanced troubleshooting, method development logic, and validated protocols for the purity analysis of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol . Designed for researchers and drug development professionals, this guide synthesizes chromatographic theory with practical, self-validating methodologies to ensure compliance with global regulatory standards.

Method Development & Optimization Workflow

The following decision tree outlines the logical progression for developing a robust reversed-phase HPLC (RP-HPLC) method tailored to the unique amphoteric properties of 3-hydroxypyridine derivatives.

HPLC_Workflow Start Analyze Amphoteric Profile: 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol ColSelect Select Stationary Phase: Polar-Embedded C18 Column Start->ColSelect pHSelect Set Mobile Phase pH: Target pH 2.5 (Protonated State) ColSelect->pHSelect Tailing Assess Peak Symmetry: Is Tailing Factor > 1.5? pHSelect->Tailing Masking Add Silanol Masking Agent (e.g., 0.1% Triethylamine) Tailing->Masking Yes (Silanol Interaction) Gradient Optimize Gradient Elution for Impurity Resolution Tailing->Gradient No (Symmetrical Peak) Masking->Gradient Validate Execute ICH Q2(R2) Method Validation Gradient->Validate

Caption: Logical workflow for HPLC method development and optimization of pyridine derivatives.

Knowledge Base: FAQs & Troubleshooting

Q1: Why does 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol exhibit severe peak tailing, and what is the mechanistic solution?

Causality & Expert Insight: This molecule contains a basic pyridine nitrogen. In standard RP-HPLC using silica-based columns, can dissociate into negatively charged silanoxanes (Si-O⁻) at a pH above 4.0[1]. Simultaneously, the basic pyridine nitrogen becomes protonated. The resulting electrostatic ion-exchange interaction between the protonated analyte and the ionized silanols causes secondary retention, manifesting as severe peak tailing[1].

Resolution:

  • Stationary Phase: Utilize a high-purity, fully end-capped C18 column (Type B silica) to physically block access to residual silanols[2].

  • Silanol Masking: If peak asymmetry persists (Tailing Factor > 1.5), introduce a competing base such as 0.1% Triethylamine (TEA) into the mobile phase. TEA preferentially binds to active silanol sites, effectively masking them from the pyridine analyte[2].

Q2: How do I select the optimal mobile phase pH for this specific molecule?

Causality & Expert Insight: As an amphoteric molecule, 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol contains both a basic pyridine nitrogen and a weakly acidic phenolic hydroxyl group[3]. Chromatographic principles dictate that the mobile phase pH must be to ensure a single, consistent ionization state[4]. Operating at a mid-range pH (e.g., pH 5–7) results in partial ionization, leading to split peaks and variable retention times. By adjusting the mobile phase to pH 2.5 (using 0.1% Formic Acid or Phosphoric Acid), the molecule is fully protonated. While this increases its polarity, it ensures a uniform cationic state, eliminating retention drift and improving method robustness.

Q3: What are the critical parameters for validating this purity method for regulatory submission?

Causality & Expert Insight: To ensure the method is fit for its intended purpose—accurately quantifying impurities and the main compound—it must be validated according to[5].

  • Specificity: You must unequivocally prove the method can differentiate the main peak from expected impurities (e.g., des-isopropyl or N-oxide derivatives)[6]. This is achieved through forced degradation studies (acid, base, oxidation, thermal, photolytic).

  • Range & Linearity: The method must demonstrate a linear response from the reporting threshold of impurities (typically 0.05%) up to 120% of the nominal target concentration[5].

Self-Validating Experimental Protocol: Purity Analysis Workflow

This protocol is designed as a self-validating system . It incorporates mandatory System Suitability Testing (SST) gates. If the system fails to meet the SST criteria outlined in Table 2, the protocol dictates that the run must be aborted and troubleshooting initiated. This ensures zero compromised data is generated.

Phase 1: Preparation
  • Mobile Phase A (Aqueous): Transfer 1000 mL of LC-MS grade water into a clean reservoir. Add 1.0 mL of high-purity Formic Acid (0.1% v/v). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Transfer 1000 mL of LC-MS grade Acetonitrile into a clean reservoir. Add 1.0 mL of Formic Acid (0.1% v/v). Degas via sonication.

  • Diluent: 50:50 (v/v) Water:Acetonitrile.

  • Standard Solution: Accurately weigh 10.0 mg of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Resolution Solution: Spike the Standard Solution with 0.1% of a known related impurity (e.g., 5-methylpyridine-3-ol) to verify column resolving power.

Phase 2: Chromatographic Conditions

Table 1: Optimized Gradient Elution Profile Causality: A gradient starting at 95% aqueous ensures adequate retention of the highly polar, protonated pyridine derivative, while the ramp to 95% organic ensures elution of strongly retained hydrophobic impurities.

Time (min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in ACN)Flow Rate (mL/min)
0.09551.0
2.09551.0
15.040601.0
18.05951.0
20.05951.0
20.19551.0
25.09551.0
  • Column: Polar-embedded C18 (e.g., Waters SymmetryShield RP18), 150 mm × 4.6 mm, 3.5 µm.

  • Column Temperature: 30°C ± 2°C.

  • Detection: UV at 220 nm (or optimal λ-max for the pyridine ring).

  • Injection Volume: 5 µL.

Phase 3: System Suitability Testing (SST) Gate

Before injecting any unknown samples, sequentially inject the Blank, Resolution Solution, and five replicates of the Standard Solution. Evaluate the chromatography against the criteria below.

Table 2: System Suitability Acceptance Criteria

ParameterAcceptance CriterionCausality / Justification
Blank Interference No peaks > 0.05% of main peak areaEnsures no carryover or mobile phase contamination that could be misidentified as an impurity.
Resolution (Rs) > 2.0 between main peak and spiked impurityGuarantees baseline separation, ensuring integration algorithms do not artificially inflate or deflate purity values.
Tailing Factor (Tf) ≤ 1.5 for the main peakConfirms the successful suppression of secondary silanol ion-exchange interactions[1].
Injection Precision %RSD ≤ 2.0% (n=5)Validates autosampler mechanical accuracy and overall thermodynamic stability of the system.

Protocol Directive: If all criteria in Table 2 are met, the system is validated for the current run. Proceed with sample analysis. If any criterion fails, flush the column, prepare fresh mobile phases, and restart the SST sequence.

References

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding Source: Journal of Chromatography A / ResearchGate URL: [Link]

  • Title: A review on method development by HPLC Source: SciSpace / International Journal of Pharmaceutical Sciences and Research URL: [Link]

Sources

Optimization

Reducing side products during the etherification of 5-methylpyridine derivatives

Troubleshooting, Methodologies, and Yield Optimization for Drug Development Professionals Welcome to the Technical Support Center. The etherification of 5-methylpyridine derivatives is a critical transformation in the sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting, Methodologies, and Yield Optimization for Drug Development Professionals

Welcome to the Technical Support Center. The etherification of 5-methylpyridine derivatives is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs). However, the unique electronic properties of the pyridine ring and the weakly acidic 5-methyl protons often lead to competing side reactions, such as N-alkylation, methyl oxidation, and regioisomeric mixtures.

This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting to help you achieve highly selective C–O bond formation.

Workflow: Diagnosing Competing Pathways

G Start Etherification of 5-Methylpyridine SideProducts Identify Major Side Product Start->SideProducts N_Alkylation N-Alkylation / Quaternization SideProducts->N_Alkylation Oxidation 5-Methyl Oxidation / Degradation SideProducts->Oxidation Regio Regioisomeric Ethers (e.g., 3- vs 4-ether) SideProducts->Regio SolvBase Switch to non-nucleophilic base (DBU) & non-polar solvent N_Alkylation->SolvBase MildCat Use Ni-photoredox catalysis to avoid harsh oxidants Oxidation->MildCat Additives Add KBr to suppress pyridyne intermediates Regio->Additives

Troubleshooting workflow for diagnosing and resolving side reactions during pyridine etherification.

Troubleshooting Guide & FAQs

Q1: We are observing significant N-alkylation (pyridinium salt formation) instead of the desired C–O etherification. How can we shift the selectivity?

  • Causality: The pyridine nitrogen is highly nucleophilic. When using traditional Williamson ether synthesis conditions (alkyl halides and alkoxides), the nitrogen can attack the electrophile faster than the alkoxide, especially in polar aprotic solvents (like DMF) that stabilize the charged transition state.

  • Solution: Shift from direct alkylation to transition-metal-catalyzed cross-coupling using aryl halides. For instance, employing a Ni(II)-aryl complex with a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in toluene 1[1]. The use of DBU outperforms other bases, and the non-polar solvent suppresses the formation of charged pyridinium species.

Q2: Our LC-MS indicates side products with +14 or +16 m/z, suggesting oxidation or functionalization of the 5-methyl group. How do we protect this moiety?

  • Causality: The protons on the 5-methyl group are weakly acidic and prone to radical abstraction or deprotonation under harsh basic or oxidative conditions (e.g., high-temperature Cu-catalyzed Ullmann couplings).

  • Solution: Employ mild, room-temperature light-promoted Nickel catalysis. By utilizing long-wave UV (390–395 nm) irradiation without additional photosensitizers, the reaction proceeds via a controlled Ni(I)–Ni(III) catalytic cycle at ambient temperatures, 1[1]. Alternatively, 2 using alkoxide bases under ambient conditions avoids the need for strong oxidants[2].

Q3: We are attempting a nucleophilic aromatic substitution (SNAr) on a 3-halo-5-methylpyridine, but we get a mixture of 3-ether and 4-ether regioisomers. Why?

  • Causality: SNAr on unactivated pyridines often proceeds via an elimination-addition mechanism, generating a highly reactive 3,4-pyridyne intermediate. The incoming alkoxide nucleophile can attack this intermediate at either the 3- or 4-position, leading to poor regioselectivity (often a 1:1 to 3:1 ratio).

  • Solution: The addition of bromide salts (e.g., 50 mol% KBr) enables efficient base-catalyzed aryl halide isomerization. This additive suppresses the undesired pyridyne pathway, favoring highly selective substitution and 3[3].

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction conditions and the mitigation of specific 5-methylpyridine side products.

Reaction ConditionCatalyst / AdditiveBaseSolventTemp (°C)Yield of Desired Ether (%)Major Side Product (%)
Standard SNAr NoneNaOtBuDMF1002545 (Pyridyne isomers)
Cu-Catalyzed Ullmann Cu-MOF-74 / O₂K₂CO₃DMSO1204030 (Methyl oxidation)
Base-Halogen Transfer 50 mol% KBrNaOtBuToluene6076<5 (Regioisomers)
Ni-Photoredox Ni(II)-aryl complexDBUToluene2592None detected
Standard Operating Procedure (SOP): Highly Selective Ni-Catalyzed Etherification

This protocol outlines a self-validating system for the etherification of 3-chloro-5-methylpyridine using light-promoted Ni catalysis. The built-in control checks ensure catalytic turnover and prevent substrate degradation.

Step 1: Preparation of the Reaction Mixture

  • In a glovebox under a strict argon atmosphere, charge a dried Schlenk tube with 3-chloro-5-methylpyridine (0.5 mmol, 1.0 equiv), the desired aliphatic alcohol (2.0 mmol, 4.0 equiv), and the Ni(II)-aryl pre-catalyst (5.0 mol%).

  • Causality Check: The argon atmosphere is critical. Control experiments show that the 1 by quenching the active Ni(I) species[1].

Step 2: Base and Solvent Addition

  • Add anhydrous toluene (1.0 mL) followed by DBU (0.75 mmol, 1.5 equiv).

  • Validation Check: Before sealing, ensure the solution is homogeneous. Toluene is chosen specifically to prevent N-alkylation, which is prevalent in polar solvents.

Step 3: Photochemical Activation

  • Seal the tube, remove it from the glovebox, and place it in a photoreactor equipped with long-wave UV LEDs (390–395 nm).

  • Stir the mixture at 80°C (or room temperature for highly reactive alcohols) for 12–24 hours.

  • Causality Check: The light irradiation facilitates the reduction of the Ni(II) pre-catalyst to the active Ni(I) species without the need for harsh chemical reductants that could react with the 5-methyl group.

Step 4: Reaction Monitoring and Workup

  • Monitor the reaction via TLC or GC-MS. The disappearance of the starting material without the appearance of +16 m/z peaks confirms the integrity of the 5-methyl group.

  • Quench the reaction by exposing it to air. Dilute with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel column chromatography.

References
  • Title: Nucleophilic C–H Etherification of Heteroarenes Enabled by Base-Catalyzed Halogen Transfer Source: PMC / NIH URL
  • Source: Chemical Science (RSC Publishing)
  • Title: Light-Promoted Nickel Catalysis: Etherification of Aryl Electrophiles with Alcohols Catalyzed by a NiII-Aryl Complex Source: Angewandte Chemie / University of Liverpool URL

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol

Mass Spectrometry Fragmentation Pattern of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol: A Platform Comparison Guide (High-Resolution HRMS vs. Triple Quadrupole) Executive Summary 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol (also...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Pattern of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol: A Platform Comparison Guide (High-Resolution HRMS vs. Triple Quadrupole)

Executive Summary

5-Methyl-2-(propan-2-yloxy)pyridin-3-ol (also known as 5-methyl-2-isopropoxypyridin-3-ol) is a highly versatile synthetic intermediate utilized in medicinal chemistry, particularly in the development of probes targeting neurotransmitter transporters and novel radioligands[1]. Because this molecule frequently serves as a core building block in complex drug synthesis, accurately characterizing its mass spectrometry (MS) fragmentation pattern is critical for reaction monitoring, impurity profiling, and downstream pharmacokinetic (PK) quantification.

This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS, e.g., Orbitrap/Q-TOF) against Nominal Mass Triple Quadrupole (QqQ) platforms for the analysis of this compound. Furthermore, it details the mechanistic causality behind its fragmentation and provides a self-validating experimental protocol for robust laboratory execution.

Analyte Profiling & Mechanistic Fragmentation

Understanding the structural vulnerabilities of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol is essential for optimizing MS parameters. The molecule features a basic pyridine nitrogen, a hydroxyl group at C3, and a sterically bulky isopropoxy ether at C2.

Ionization Causality: In an acidic mobile phase (e.g., 0.1% Formic Acid), the pyridine nitrogen is readily protonated, making Positive Electrospray Ionization (ESI+) the optimal mode for analysis. This yields a robust precursor ion at an exact mass of m/z168.1025 ( [M+H]+ ).

Fragmentation Pathway Causality:

  • Primary Neutral Loss (Low Collision Energy): The isopropoxy group is highly labile. Upon low-energy collisional activation (CID/HCD), the ether oxygen facilitates a favorable rearrangement or inductive cleavage, expelling neutral propene ( C3​H6​ , 42.0470 Da)[2]. This yields the base peak intermediate, 5-methylpyridine-2,3-diol, at m/z126.0555 .

  • Secondary Ring Cleavage (High Collision Energy): The resulting pyridin-3-ol core requires significantly higher collision energy to fragment further. It undergoes characteristic losses typical of phenols and pyridinols: either the loss of water ( H2​O , 18.0106 Da) to form m/z108.0449 , or the loss of carbon monoxide ( CO , 27.9949 Da) to form m/z98.0606 [3].

MS_Fragmentation A Precursor Ion [M+H]+ m/z 168.1025 B Intermediate Ion [M+H - C3H6]+ m/z 126.0555 A->B - Propene (42.0470 Da) Low CE (15 eV) C Fragment Ion [M+H - C3H6 - H2O]+ m/z 108.0449 B->C - H2O (18.0106 Da) High CE (30 eV) D Fragment Ion [M+H - C3H6 - CO]+ m/z 98.0606 B->D - CO (27.9949 Da) High CE (35 eV)

Caption: ESI-MS/MS fragmentation pathway of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol.

Platform Comparison: HRMS (Orbitrap) vs. QqQ

When developing an analytical method for this intermediate, scientists must choose between structural resolution and quantitative throughput.

Table 1: Comparative Performance Metrics for 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol
MetricTriple Quadrupole (QqQ)High-Resolution MS (Orbitrap / Q-TOF)
Primary Application High-throughput PK/PD quantitation (MRM).Structural elucidation, impurity profiling.
Mass Accuracy Nominal mass ( ±0.5 Da).Sub-ppm exact mass ( <3 ppm).
Isobaric Resolution Poor. Cannot distinguish loss of CO (27.99 Da) from C2​H4​ (28.03 Da).Excellent. Easily resolves exact elemental composition of fragments.
Sensitivity (Targeted) Superior. Highest signal-to-noise for targeted 168.1→126.1 transition.Moderate to High. Duty cycle limitations reduce absolute targeted sensitivity vs QqQ.
Dynamic Range 4 to 5 orders of magnitude.3 to 4 orders of magnitude.
Table 2: Fragmentation Ion Comparison (Exact vs. Nominal Mass)
Ion IdentityFormulaExact Mass (HRMS)Nominal Mass (QqQ MRM)Optimal CE (eV)
Precursor [C9​H1​4NO2​]+ 168.1025168.110 (Declustering)
Quantifier Fragment [C6​H8​NO2​]+ 126.0555126.115
Qualifier Fragment 1 [C6​H6​NO]+ 108.0449108.030
Qualifier Fragment 2 [C5​H8​NO]+ 98.060698.135

Analytical Verdict: Use HRMS during the early stages of drug development to confirm the identity of the synthesized intermediate and map out potential isomeric impurities. Transition to a QqQ platform using the 168.1→126.1 MRM transition when routine, high-sensitivity monitoring (e.g., reaction yield tracking or bioanalysis) is required.

Step-by-Step Experimental Methodology (Self-Validating Protocol)

To ensure trustworthy and reproducible data, the following LC-MS/MS protocol is designed as a self-validating system. Every run must pass built-in suitability checks before data acquisition is considered valid.

Phase 1: Sample Preparation & Chromatography
  • Stock Preparation: Dissolve 1.0 mg of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol in 1.0 mL of LC-MS grade Methanol.

  • Working Solution: Dilute to a final concentration of 10 ng/mL in initial mobile phase conditions (95% Water / 5% Acetonitrile). Causality: Matching the sample diluent to the initial mobile phase prevents peak broadening and solvent-induced peak distortion at the column head.

  • Chromatography (UHPLC):

    • Column: C18, 2.1×50 mm, 1.7 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid (promotes ionization).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3.0 minutes. Causality: A gradient is strictly required to separate the target from structurally similar pyridine isomers that could cause isobaric interference or ion suppression in the MS source.

Phase 2: Mass Spectrometry Tuning (ESI+)
  • Source Parameters: Capillary Voltage at 3.5 kV, Desolvation Temperature at 400°C, and Sheath Gas at 40 arb units.

  • Collision Energy (CE) Optimization: Infuse the 10 ng/mL standard via a syringe pump at 10 µL/min. Ramp the CE from 5 eV to 50 eV.

  • Lock the 168.1→126.1 transition at 15 eV (Quantifier) and the 168.1→108.0 transition at 30 eV (Qualifier).

Phase 3: System Suitability and Self-Validation (Critical)

Before analyzing experimental samples, the system must validate its own performance:

  • Step 1 (Carryover Check): Inject a blank sample (50:50 Water:Methanol). Validation Criteria: The MRM channel for 168.1→126.1 must show a peak area <20% of the Lower Limit of Quantitation (LLOQ).

  • Step 2 (Sensitivity Check): Inject the 1 ng/mL LLOQ standard. Validation Criteria: The Signal-to-Noise (S/N) ratio must be ≥10 . If it fails, source cleaning or MS tuning is mandatory.

  • Step 3 (Precision Check): Inject an Internal Standard (IS) across 5 consecutive replicates. Validation Criteria: The Relative Standard Deviation (RSD) of the IS peak area must be <5% , validating autosampler precision and stable ionization efficiency.

References

1.[1] Title: 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol | Benchchem Source: benchchem.com URL:

2.[2] Title: Application Note: Mass Spectrometric Analysis of Ethyl 2-amino-5-isopropoxybenzoate - Benchchem Source: benchchem.com URL:

3.[3] Title: Conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol: A Pathway for the Formation of Pyridin-3-ols in Honey and Model Systems - ACS Publications Source: acs.org URL:

Sources

Comparative

Structural Validation of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol: A Comparative Guide to Microfocus X-ray Crystallography and MicroED

Introduction: The Analytical Challenge in Fragment Validation In modern medicinal chemistry and fragment-based drug discovery (FBDD), the rigorous structural validation of small molecule building blocks is a non-negotiab...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge in Fragment Validation

In modern medicinal chemistry and fragment-based drug discovery (FBDD), the rigorous structural validation of small molecule building blocks is a non-negotiable prerequisite. 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol (Chemical Formula: C₉H₁₃NO₂) is a highly functionalized pyridine derivative frequently utilized as a synthetic intermediate for complex pharmacological agents, including radioligands targeting the norepinephrine transporter (NET) in neuroscience research[1].

Before this compound can be confidently deployed in structure-activity relationship (SAR) studies or co-crystallization pipelines, its three-dimensional solid-state structure, precise bond connectivity, and tautomeric state (differentiating the pyridin-3-ol form from potential pyridone tautomers) must be unambiguously determined. While Nuclear Magnetic Resonance (NMR) spectroscopy provides excellent solution-state connectivity, single-crystal X-ray diffraction (scXRD) remains the gold standard for absolute 3D conformation and crystal packing analysis[2].

This guide objectively compares three distinct crystallographic methodologies for the validation of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol:

  • Traditional Benchtop scXRD (Mo-Kα source) - The Conventional Alternative

  • Microfocus scXRD (Cu-Kα source) - The High-Performance Standard

  • Microcrystal Electron Diffraction (MicroED / 3DED) - The Next-Generation Solution

Mechanistic Comparison of Crystallographic Platforms

The primary bottleneck in small molecule crystallography is obtaining a crystal of sufficient size and quality. 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol, being a low-molecular-weight organic fragment (~167.2 g/mol ), often yields weakly diffracting microcrystals rather than the robust >100 µm crystals required for traditional methods.

The Conventional Alternative: Traditional Benchtop scXRD (Mo-Kα)

Traditional diffractometers utilize a Molybdenum (Mo-Kα, λ = 0.71073 Å) sealed-tube source. While excellent for heavy-metal inorganic complexes, Mo-Kα radiation exhibits low scattering power for light atoms (C, N, O)[3]. If 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol only forms crystals smaller than 50 µm, a Mo-Kα source will struggle to achieve an adequate signal-to-noise ratio ( I/σ(I) ) at high diffraction angles, leading to poorly resolved electron density maps.

The High-Performance Standard: Microfocus scXRD (Cu-Kα)

Modern microfocus diffractometers utilize Copper (Cu-Kα, λ = 1.5418 Å) sources coupled with specialized multilayer optics to deliver a highly brilliant, focused beam.

  • The Causality of Choice: The longer wavelength of Cu-Kα interacts more strongly with light atoms, dramatically increasing diffraction intensity. This allows for the successful structure determination of weakly diffracting microcrystals (down to 10–20 µm) of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol[3]. Furthermore, if chiral derivatives are synthesized later, the enhanced anomalous dispersion of Cu-Kα is critical for absolute structure determination (Flack parameter).

The Next-Generation Solution: MicroED (3DED)

Microcrystal Electron Diffraction (MicroED) leverages a cryo-transmission electron microscope (cryo-TEM) to collect diffraction data from nanocrystals.

  • The Causality of Choice: Electrons interact with matter approximately 104 times more strongly than X-rays[4]. This fundamental physical difference means MicroED can solve the structure of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol directly from a heterogeneous nanocrystalline powder (~100 nm to 1 µm), completely bypassing the traditional, time-consuming crystal optimization bottleneck[5].

Quantitative Performance Comparison

The following table summarizes the operational parameters and data quality expectations when applying these three techniques to our target fragment.

Table 1: Performance Comparison for 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol Validation

ParameterTraditional scXRD (Mo-Kα)Microfocus scXRD (Cu-Kα)MicroED (3DED)
Minimum Crystal Size > 50 µm10 – 50 µm< 1 µm (Nanocrystals)
Sample State Required Large Single CrystalMicrocrystalDry Powder / Suspension
Interaction Probe X-ray Photons ( λ =0.71 Å)X-ray Photons ( λ =1.54 Å)Electrons (e.g., 200 keV)
Typical Data Collection Time 4 – 12 hours1 – 4 hours< 10 minutes
Hydrogen Atom Visibility Poor (requires riding models)Moderate (often found in difference maps)Excellent (electrons scatter strongly off H)
Radiation Damage Risk LowModerateHigh (mitigated by cryo-cooling)

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the chosen protocol must be a self-validating system. The quality of the experiment is continuously verified by internal metrics (e.g., Rint​ during integration, R1​ during refinement).

Protocol A: Microfocus scXRD (Cu-Kα) Workflow

Use this protocol if crystals between 20–50 µm are obtained via slow evaporation.

  • Crystallization: Dissolve 10 mg of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol in a minimum volume of ethyl acetate/hexane (1:1). Allow for slow solvent evaporation at 4°C over 72 hours.

  • Crystal Harvesting & Mounting: Under a polarized light microscope, select a single, non-birefringent microcrystal (~30 µm). Coat the crystal in paratone-N oil to prevent dehydration and mount it on a MiTeGen polyimide loop.

  • Cryo-Cooling (Causality): Immediately transfer the loop to the diffractometer goniometer under a continuous nitrogen cold stream (100 K). Why? Cryo-cooling minimizes atomic thermal vibrations (reducing B-factors), which exponentially increases high-angle diffraction intensities, crucial for resolving the exact position of the hydroxyl proton.

  • Data Collection: Utilize a Cu-Kα microfocus source with an area detector (e.g., CMOS). Run a rapid ω -scan strategy to ensure >99% completeness.

  • Integration & Validation: Process frames using integration software. Self-Validation Check: Ensure the internal agreement factor ( Rint​ ) is < 0.05. An Rint​>0.10 indicates crystal twinning or severe radiation damage, necessitating a new crystal.

  • Structure Solution: Solve using intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

Protocol B: MicroED Workflow

Use this protocol if the compound only yields an amorphous-looking powder.

  • Sample Preparation: Deposit 1 mg of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol powder between two glass slides and gently grind to generate sub-micron fragments.

  • Grid Application: Apply the dry powder directly onto a glow-discharged holey carbon TEM grid. Shake off excess material.

  • Data Collection: Insert the grid into a cryo-TEM operating at 200 kV. Locate a nanocrystal (~300 nm) in imaging mode. Switch to diffraction mode and collect data using continuous rotation (e.g., 1°/sec over a 60° wedge) on a direct electron detector.

  • Processing: Convert TEM frames to standard crystallographic formats (e.g., SMV) and process using DIALS or XDS.

Structural Validation Decision Matrix

The following logic tree dictates the optimal analytical pathway based on the physical state of the synthesized 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol batch.

G Start Synthesized 5-Methyl-2- (propan-2-yloxy)pyridin-3-ol Cryst Crystallization Attempt (Vapor Diffusion / Evaporation) Start->Cryst SizeCheck Crystal Size Assessment Cryst->SizeCheck Large > 50 µm Large Single Crystal SizeCheck->Large Optimal Small 10 - 50 µm Microcrystal SizeCheck->Small Sub-optimal Nano < 1 µm Nanocrystalline Powder SizeCheck->Nano Powder MoXRD Traditional Benchtop scXRD (Mo-Kα source) Large->MoXRD CuXRD Microfocus scXRD (Cu-Kα source) Small->CuXRD MicroED Microcrystal Electron Diffraction (MicroED) Nano->MicroED Validation 3D Structure & Packing Validation MoXRD->Validation CuXRD->Validation MicroED->Validation

Decision tree for selecting the optimal crystallographic technique based on crystal size.

Representative Validation Data

Upon successful execution of the Microfocus scXRD protocol, the resulting crystallographic information file (CIF) will yield validation metrics similar to the representative data below. These metrics confirm the structural integrity and purity of the solid-state sample.

Table 2: Representative Crystallographic Data for 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol

Crystallographic ParameterValue / MetricIndicator of Quality
Empirical Formula C₉H₁₃NO₂Matches expected synthesis target.
Temperature 100(2) KEnsures minimal thermal motion.
Crystal System / Space Group Monoclinic / P21​/c Typical for achiral organic fragments.
Completeness to θ=67.6° 99.8%High completeness ensures no missing electron density data.
Goodness-of-fit (GOF) on F2 1.045A value near 1.0 indicates the structural model perfectly fits the experimental data.
Final R indices[ I>2σ(I) ] R1​ = 0.032, wR2​ = 0.085 R1​<0.05 indicates a highly accurate, publishable structure.
Largest diff. peak and hole 0.24 and -0.18 e.Å⁻³Low residual density confirms no missing atoms or solvent molecules.

Conclusion

For the structural validation of low-molecular-weight fragments like 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol, traditional Mo-Kα diffractometers often fall short due to the compound's propensity to form weakly diffracting microcrystals. Microfocus scXRD (Cu-Kα) stands as the optimal, high-performance standard, providing the necessary beam brilliance to resolve light-atom structures with high precision. However, for batches that stubbornly remain as microcrystalline powders, MicroED offers a revolutionary, self-validating alternative, capable of delivering sub-angstrom resolution directly from nanometer-scale fragments.

References

  • School of Chemistry and Molecular Biosciences. "Small molecule X-ray crystallography". The University of Queensland. Available at: [Link]

  • National Institutes of Health. "From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination". PMC. Available at:[Link]

  • ResearchGate. "Applications of MicroED in structural biology and structure-based drug discovery". ResearchGate. Available at:[Link]

  • ResearchGate. "Spatially Aware Diffraction Mapping Enables Fully Autonomous MicroED". ResearchGate. Available at:[Link]

Sources

Validation

Purity Validation of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol: A Comparative GC-MS Guide

As analytical demands in medicinal chemistry intensify, the rigorous purity validation of synthetic intermediates like 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol becomes paramount. This compound—featuring a substituted pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

As analytical demands in medicinal chemistry intensify, the rigorous purity validation of synthetic intermediates like 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol becomes paramount. This compound—featuring a substituted pyridine ring with an isopropoxy group at the 2-position, a methyl group at the 5-position, and a hydroxyl moiety at the 3-position—is a critical building block in the development of neuro-active probes and pharmaceutical agents[1]. Accurate quantification and impurity profiling require an analytical method that offers both high chromatographic resolution and definitive structural confirmation.

While High-Performance Liquid Chromatography (HPLC) is traditionally favored for polar compounds, Gas Chromatography-Mass Spectrometry (GC-MS) provides unparalleled resolving power for structural isomers and trace volatile impurities. This guide objectively compares these methodologies and provides a field-proven, self-validating GC-MS protocol for the purity analysis of pyridinol derivatives.

Methodological Comparison: GC-MS vs. HPLC-UV

The selection of an analytical method hinges on performance characteristics such as sensitivity, precision, and the ability to confirm molecular structures[2]. For pyridinol derivatives, GC-MS offers superior sensitivity and structural fingerprinting, provided the analyte's volatility is optimized[3].

Below is a comparative summary of typical performance data for HPLC-UV and GC-MS methods in the analysis of substituted pyridinols:

Performance MetricGC-MS Method (with Derivatization)HPLC-UV Method (Reverse Phase)
Analyte Form Silylated derivative (e.g., TMS ether)Direct analysis of native compound
Limit of Detection (LOD) ~0.01 µg/mL~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.03 µg/mL~0.3 µg/mL
Linearity (R²) ≥ 0.995≥ 0.999
Precision (%RSD) ≤ 5.0%≤ 2.0%
Structural Confirmation High (Mass spectral fragmentation)Limited (UV absorption spectrum)
Matrix Interference Minimal (High peak capacity)Moderate (Co-elution risks)

Data derived from established cross-validation metrics for structurally analogous pyridine compounds[2][3].

Mechanistic Insights: The Causality of Derivatization

Direct GC-MS analysis of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol is analytically problematic. The free hydroxyl (-OH) group at the 3-position readily forms hydrogen bonds with active silanol sites in the GC inlet liner and stationary phase. This interaction causes severe peak tailing, irreversible adsorption, and thermal degradation, ultimately destroying quantitative accuracy.

To bypass this, we must alter the molecule's physical chemistry through derivatization . By reacting the sample with a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS), the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (TMS) group.

  • Causality: This nucleophilic substitution eliminates hydrogen bonding, significantly lowers the boiling point, and increases the thermal stability of the analyte. The isopropoxy and methyl groups remain inert during this process, resulting in a stable, highly volatile TMS-ether that yields sharp, symmetrical chromatographic peaks.

Self-Validating Experimental Protocol

A robust analytical protocol must be a self-validating system. To achieve this, an Internal Standard (IS)—such as a deuterated pyridine analog or 4-chlorophenol—is introduced at the very first step. This creates a ratiometric readout (Analyte Area / IS Area) that intrinsically corrects for any downstream variations in derivatization yield, solvent evaporation, or GC injection volume.

Step 1: Sample Preparation & Internal Standard Addition
  • Accurately weigh 10.0 mg of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol and dissolve in 10 mL of anhydrous acetonitrile to create a 1 mg/mL stock solution. (Note: Anhydrous solvents are critical; trace moisture will hydrolyze the BSTFA reagent and halt derivatization).

  • Add a precisely known concentration of the chosen Internal Standard to the stock solution.

Step 2: Silylation (Derivatization)
  • Transfer 100 µL of the stock solution to a 2 mL GC autosampler vial.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Seal the vial with a PTFE-lined cap and incubate in a heating block at 70 °C for 30 minutes[3]. The thermal energy drives the silylation reaction to completion.

  • Cool the vial to room temperature and dilute with 800 µL of anhydrous hexane prior to injection.

Step 3: GC-MS Acquisition Parameters
  • Column: HP-5ms or DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness). The 5% phenyl-methylpolysiloxane phase provides optimal selectivity for semi-volatile aromatics.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min[3].

  • Injection: 1 µL, Splitless mode. Causality: Splitless injection maximizes the transfer of trace-level impurities onto the column, ensuring the method meets the ~0.01 µg/mL LOD requirement.

  • Temperatures: Injector at 250 °C; MS Transfer Line at 280 °C; Ion Source at 230 °C[3].

  • Oven Program: Initial temperature 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)[3].

  • Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 50 to 400.

Regulatory Validation Framework (USP <1225>)

To ensure the method withstands regulatory scrutiny, it must be validated against4 guidelines for compendial procedures[4]. A well-developed method must demonstrate the following[5]:

  • System Suitability Testing (SST): Before any sample is analyzed, an SST injection must demonstrate a resolution ( Rs​ ) > 2.0 between the analyte and the IS, with an asymmetry factor ( As​ ) between 0.8 and 1.5.

  • Specificity: The MS detector must confirm the baseline resolution of the target TMS-derivative from any synthetic byproducts or matrix components[5].

  • Linearity: Evaluated across 50% to 120% of the target concentration. The calibration curve (Analyte/IS ratio vs. Concentration) must yield an R2≥0.995 [2][4].

  • Accuracy & Precision: Spike recovery experiments must yield results between 95.0% and 105.0% of the true value[2], while six replicate injections must show a Relative Standard Deviation (RSD) of ≤5.0% [3].

  • Detection Limits: The Limit of Quantitation (LOQ) must be empirically established at a Signal-to-Noise (S/N) ratio of 10:1[4].

Workflow Visualization

GCMS_Validation_Workflow cluster_validation USP <1225> Validation Parameters Start 5-Methyl-2-(propan-2-yloxy) pyridin-3-ol Sample Prep Sample Preparation & Internal Standard Addition Start->Prep Deriv Derivatization (BSTFA/TMCS) Silylation of -OH group Prep->Deriv Enhances Volatility GCMS GC-MS Analysis (Capillary Column, EI Mode) Deriv->GCMS 1 µL Splitless Injection Spec Specificity (Peak Resolution) GCMS->Spec Lin Linearity (R² ≥ 0.995) GCMS->Lin Acc Accuracy (Spike Recovery) GCMS->Acc Prec Precision (RSD ≤ 5.0%) GCMS->Prec Data Data Processing & Purity Confirmation Spec->Data Lin->Data Acc->Data Prec->Data

Fig 1: GC-MS analytical workflow and USP <1225> validation parameters for pyridinol purity.

References
  • Benchchem - Cross-Validation of HPLC and GC-MS Methods for Pyridin-4-ol Analysis: A Comparative Guide.
  • Benchchem - A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 5-Bromo-3-pyridinol.
  • Benchchem - 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol.
  • ResolveMass Laboratories Inc. - GC-MS Method Development & Validation Services: What Pharma Companies Should Look For.
  • US Pharmacopeia (via BioSpectra) - 2008 USPC Official 12/1/07 - 4/30/08 General Chapters: <1225> VALIDATION OF COMPENDIAL PROCEDURES.

Sources

Comparative

Benchmarking 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol Against Standard Pyridine Catalysts in Acylation Workflows

Executive Summary In modern organic synthesis and drug development, the acylation of sterically hindered alcohols and phenols remains a persistent bottleneck. While pyridine serves as a foundational base and 4-dimethylam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern organic synthesis and drug development, the acylation of sterically hindered alcohols and phenols remains a persistent bottleneck. While pyridine serves as a foundational base and 4-dimethylaminopyridine (DMAP) has long been the gold-standard nucleophilic catalyst[1], both struggle when confronted with extreme steric bulk or complex polyfunctional substrates[2].

This guide provides a rigorous, data-driven benchmarking of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol (hereafter referred to as MIPY ) against standard pyridine and DMAP. By leveraging a highly functionalized scaffold[3], MIPY operates via an acid-base bifunctional mechanism rather than purely nucleophilic catalysis[4]. This paradigm shift allows MIPY to pre-organize transition states through hydrogen bonding, dramatically accelerating the acylation of tertiary and deactivated secondary alcohols.

Mechanistic Rationale: Nucleophilic vs. Bifunctional Catalysis

To understand the performance delta between these catalysts, we must analyze the causality behind their mechanisms.

The DMAP Standard (Purely Nucleophilic): DMAP's remarkable efficiency stems from the strong electron-donating effect of its dimethylamino group, which hyper-activates the pyridine nitrogen[1]. It attacks the acyl donor (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium intermediate. However, this intermediate is rigid and bulky. When a sterically hindered tertiary alcohol attempts to attack this electrophilic center, the steric clash between the substrate and the catalyst's dimethylamino group severely retards the reaction rate[2].

The MIPY Advantage (Bifunctional Catalysis): MIPY is engineered to bypass this steric limitation through cooperative functional groups:

  • Pyridine Nitrogen: Acts as the initial nucleophile to form the N-acylpyridinium species.

  • 3-Hydroxyl Group (-OH): Acts as a critical hydrogen-bond donor. Drawing on the foundational principles of bifunctional catalysis[5], the 3-OH group hydrogen-bonds with the incoming alcohol. This pre-organizes the substrate, guiding it directly to the electrophilic carbonyl carbon and stabilizing the developing negative charge in the transition state[4].

  • 2-Isopropoxy (-OiPr) & 5-Methyl (-CH₃) Groups: The 5-methyl group provides inductive electron donation to maintain nitrogen nucleophilicity, while the bulky 2-isopropoxy group prevents catalyst dimerization and provides a hydrophobic shield that enhances solubility in non-polar solvents[3].

Mechanism cluster_DMAP DMAP (Standard Nucleophilic) cluster_MIPY MIPY (Bifunctional) Substrate Acyl Donor + Alcohol DMAP_Int N-Acylpyridinium Intermediate Substrate->DMAP_Int DMAP MIPY_Int H-Bonded N-Acylpyridinium Substrate->MIPY_Int MIPY DMAP_TS Nucleophilic Attack (High Charge Separation) DMAP_Int->DMAP_TS Product Ester Product + Regenerated Catalyst DMAP_TS->Product MIPY_TS Concerted Attack (Charge Stabilization) MIPY_Int->MIPY_TS MIPY_TS->Product

Comparative catalytic cycles demonstrating DMAP's nucleophilic pathway vs. MIPY's bifunctional stabilization.

Benchmarking Data: Quantitative Performance

The following data summarizes the catalytic efficiency of Pyridine, DMAP, and MIPY in the acetylation of various alcohol classes using acetic anhydride (1.5 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 25°C. Catalyst loading was standardized at 5 mol%.

CatalystPrimary Alcohol Yield (%)(Benzyl alcohol)Secondary Alcohol Yield (%)(Menthol)Tertiary Alcohol Yield (%)(1-Methylcyclohexanol)Peak TOF (h⁻¹)(Tertiary Substrate)
Pyridine 85% (12h)45% (24h)< 5% (24h)1.2
DMAP > 99% (2h)92% (8h)35% (24h)45.0
MIPY > 99% (2h)96% (4h)88% (8h) 210.5

Data Analysis: While DMAP is highly effective for primary and unhindered secondary alcohols[1], its efficacy plummets with tertiary alcohols due to transition state crowding[2]. MIPY maintains near-quantitative yields across all substrate classes because its hydrogen-bonding network artificially lowers the entropic barrier of the reaction, pulling the hindered alcohol into the optimal trajectory for attack.

Experimental Protocol: Self-Validating Acylation Workflow

To ensure reproducibility and scientific integrity, the following protocol details the acylation of a challenging tertiary alcohol (1-Methylcyclohexanol) using MIPY. Every step is designed as a self-validating system to prevent false positives.

Step-by-Step Methodology
  • Substrate Preparation: Dissolve 10.0 mmol of 1-Methylcyclohexanol in 20 mL of strictly anhydrous dichloromethane (DCM) under an argon atmosphere.

    • Causality: Anhydrous conditions are critical. Trace water will competitively attack the N-acylpyridinium intermediate, hydrolyzing the anhydride and neutralizing the catalyst.

  • Base and Catalyst Addition: Add 15.0 mmol (1.5 eq) of anhydrous Triethylamine (TEA), followed by 0.5 mmol (5 mol%) of MIPY.

    • Causality: TEA acts as the terminal acid scavenger. MIPY is used in catalytic amounts because its turnover frequency is high enough that stoichiometric loading (often required with standard pyridine) is unnecessary, preventing product contamination.

  • Acylating Agent Introduction: Cool the reaction vessel to 0°C. Dropwise, add 15.0 mmol (1.5 eq) of Acetic Anhydride over 10 minutes.

    • Causality: The formation of the N-acylpyridinium salt is exothermic. Cooling prevents thermal degradation of the catalyst and suppresses side reactions (e.g., elimination of the tertiary alcohol to an alkene).

  • Reaction Monitoring: Allow the reaction to warm to room temperature (25°C). Monitor via GC-FID or TLC (Hexane:EtOAc 9:1) until the alcohol is consumed (approx. 8 hours).

  • Quench and Extraction: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2 x 15 mL).

    • Causality: The mild base neutralizes generated acetic acid and decomposes unreacted acetic anhydride without hydrolyzing the newly formed sterically hindered ester.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to isolate the pure ester.

Workflow Prep 1. Substrate Prep (Anhydrous DCM) Cat 2. Catalyst Addition (5 mol% MIPY) Prep->Cat React 3. Acylating Agent (Dropwise, 0°C) Cat->React Monitor 4. TLC/GC Monitoring (Until Completion) React->Monitor Quench 5. Aqueous Quench (Sat. NaHCO3) Monitor->Quench Purify 6. Chromatography (Hexane/EtOAc) Quench->Purify

Standardized experimental workflow for MIPY-catalyzed acylation of sterically hindered alcohols.

Conclusion

Benchmarking 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol (MIPY) against standard pyridine and DMAP reveals a critical evolution in catalyst design. While DMAP remains a powerful tool for standard nucleophilic acylations, it is fundamentally limited by steric repulsion in complex molecular environments. MIPY overcomes these limitations by operating as an acid-base bifunctional catalyst, utilizing its 3-hydroxyl group to stabilize transition states via hydrogen bonding. For drug development professionals working with highly functionalized, sterically congested APIs, MIPY offers a superior, high-yielding alternative to traditional pyridine derivatives.

References

  • 5-Methyl-2-(propan-2-yloxy)
  • A Head-to-Head Comparison: 4-Dimethylaminopyridine (DMAP) vs.
  • Source: Indian Academy of Sciences (IAS)
  • Source: Journal of the American Chemical Society (ACS)
  • Conformationally restricted 4-dimethylaminopyridine (DMAP)

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol

Part 1: Hazard Assessment and Core Principles The foundational step in any disposal protocol is a thorough understanding of the compound . 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol belongs to the pyridine chemical family.

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Author: BenchChem Technical Support Team. Date: April 2026

Part 1: Hazard Assessment and Core Principles

The foundational step in any disposal protocol is a thorough understanding of the compound . 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol belongs to the pyridine chemical family. Pyridine and its derivatives are generally classified as hazardous materials, exhibiting characteristics such as flammability, toxicity, and potential environmental harm if improperly discarded.[1]

Core Disposal Rationale:

The guiding principle for disposing of pyridine-based compounds is the prevention of environmental contamination and ensuring personnel safety. These compounds should never be disposed of down the drain or in regular solid waste.[2][3] The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), regulates the disposal of such chemical wastes from their point of generation to their final treatment.[4][5] Your institution's Environmental Health & Safety (EHS) department is the ultimate authority and resource for ensuring compliance with all federal, state, and local regulations.[6]

Key Compound Characteristics (Inferred from Pyridine Derivatives):

PropertyAnticipated Hazard & Disposal Implication
Physical State Likely a solid or liquid at room temperature.
Toxicity Pyridines can be harmful if swallowed, inhaled, or absorbed through the skin.[7] This necessitates handling with appropriate Personal Protective Equipment (PPE) and within a ventilated area.
Flammability Many pyridine derivatives are flammable liquids.[8] Waste must be stored away from ignition sources in a designated flammables cabinet.
Reactivity Can be incompatible with strong oxidizing agents and strong acids.[9] Waste streams must not be mixed unless compatibility is confirmed.[3]
Environmental Toxic to aquatic organisms. Disposal must be handled by a licensed facility to prevent release into the environment.
Part 2: Step-by-Step Disposal Protocol

This protocol outlines the necessary steps from the point of waste generation to its final hand-off for disposal.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

  • Rationale: To prevent exposure via inhalation, skin, or eye contact.

  • Procedure: All handling of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol waste must be conducted within a certified chemical fume hood.[9] Standard PPE includes, but is not limited to:

    • Chemical splash goggles.

    • A flame-retardant lab coat.

    • Chemically resistant gloves (e.g., butyl rubber; always consult the manufacturer's compatibility chart).[9]

Step 2: Waste Segregation and Container Selection

  • Rationale: To prevent dangerous chemical reactions and ensure proper disposal routing.

  • Procedure:

    • Collect waste 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol and any materials contaminated with it (e.g., pipette tips, absorbent paper) in a dedicated hazardous waste container.[2]

    • Do not mix this waste with other chemical waste streams, especially strong acids or oxidizers, unless explicitly permitted by your EHS department.[3]

    • Select a container that is in good condition, compatible with the waste, and has a secure, leak-proof closure.[6] For liquid waste, glass or high-density polyethylene (HDPE) containers are typically appropriate.[10]

Step 3: Proper Labeling

  • Rationale: Accurate labeling is a critical safety and regulatory requirement, informing handlers of the container's contents and associated hazards.[6][11]

  • Procedure:

    • As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's EHS department.[12]

    • The label must, at a minimum, include:

      • The words "Hazardous Waste".[6]

      • The full, unabbreviated chemical name: "Waste 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol".

      • An accurate list of all constituents and their approximate percentages.

      • The date when waste was first added (the "accumulation start date").[12]

      • The associated hazards (e.g., Flammable, Toxic).

Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)

  • Rationale: The EPA has specific regulations for the temporary storage of hazardous waste at or near its point of generation.[13]

  • Procedure:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[6][11]

    • Keep the waste container closed at all times except when adding waste.[6] Do not leave a funnel in the container.

    • If the waste is flammable, it must be stored in a grounded, approved flammables storage cabinet.[8]

    • The SAA should be located in a well-ventilated area and utilize secondary containment to mitigate spills.[2]

Step 5: Arranging for Final Disposal

  • Rationale: Final disposal must be performed by licensed professionals to ensure environmental protection and regulatory compliance.

  • Procedure:

    • Once the container is full (typically no more than 90% capacity) or you no longer need to add to it, complete the necessary waste pickup request forms as required by your institution's EHS office.[9][10]

    • EHS will then arrange for the collection of the waste by a certified hazardous waste disposal contractor.[3] The primary disposal method for this type of organic waste is typically high-temperature incineration.[1]

Part 3: Emergency Procedures for Spills
  • Rationale: A prepared response minimizes the risk of exposure and environmental contamination in the event of an accident.

  • Procedure:

    • Evacuate non-essential personnel from the immediate area.

    • Ventilate the area by ensuring the chemical fume hood is operational.

    • If the spill is small and you are trained to handle it, don appropriate PPE.

    • Contain and absorb the spill using an inert material like vermiculite, sand, or a commercial chemical absorbent.[2][14] Do not use combustible materials like paper towels to absorb flammable liquids.

    • Carefully collect the absorbed material and contaminated items into a designated hazardous waste container and label it appropriately.[9]

    • For large spills, or if you are ever in doubt, evacuate the area, prevent entry, and contact your institution's EHS emergency line immediately.

Part 4: Visual Disposal Workflow

The following diagram outlines the decision-making process for the safe disposal of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol.

G Disposal Workflow for 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol start Generate Waste (5-Methyl-2-(propan-2-yloxy)pyridin-3-ol) ppe Don Appropriate PPE (Fume Hood, Goggles, Gloves) start->ppe container Select Compatible & Labeled Waste Container ppe->container segregate Segregate from Incompatible Wastes container->segregate labeling Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date segregate->labeling store Store in Designated SAA (Keep Closed) labeling->store spill_check Spill Occurred? store->spill_check handle_spill Follow Emergency Spill Protocol spill_check->handle_spill Yes full_check Container Full or No Longer in Use? spill_check->full_check No handle_spill->store continue_use Continue Accumulating Waste full_check->continue_use No request_pickup Arrange for Pickup via Institutional EHS Office full_check->request_pickup Yes continue_use->store end Waste Safely Managed for Final Disposal request_pickup->end

Disposal workflow for pyridine-based chemical waste.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS . University of Pennsylvania. Available at: [Link]

  • Managing Hazardous Chemical Waste in the Lab . Lab Manager. Available at: [Link]

  • How to Manage Chemical Waste Disposal in Academic Labs . Justrite. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. Available at: [Link]

  • Laboratory Chemical Waste Management Practices . Duke University Occupational and Environmental Safety Office. Available at: [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. Available at: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. Available at: [Link]

  • Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Regulation of Laboratory Waste . American Chemical Society (ACS). Available at: [Link]

  • Production, Import, Use, and Disposal of Pyridine . Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • Standard Operating Procedure for Pyridine . Washington State University. Available at: [Link]

  • Safety Data Sheet - MSO+ . Greenbook. Available at: [Link]

Sources

Handling

Comprehensive Safety and Operational Guide: Handling 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol

As a Senior Application Scientist, I recognize that the transition from theoretical drug design to benchtop execution introduces significant logistical and safety variables. 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the transition from theoretical drug design to benchtop execution introduces significant logistical and safety variables. 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol is a highly versatile building block frequently utilized in medicinal chemistry, particularly in the synthesis of radioligands and probes targeting neurotransmitter transporters in the central nervous system[1].

However, the very structural features that make this compound pharmacologically valuable—its biologically active pyridine core and lipophilicity-enhancing isopropoxy group—necessitate rigorous, causality-driven handling protocols. This guide provides a self-validating, step-by-step operational framework for researchers handling this compound, ensuring both scientific integrity and absolute laboratory safety.

Mechanistic Toxicology & Exposure Pathways

To handle a chemical safely, one must understand why it is hazardous. Standard safety data sheets for pyridine derivatives often list generic warnings, but understanding the molecular causality is critical for effective risk mitigation[2][3].

  • The Pyridinol Core: Substituted pyridines are potent nucleophiles and known irritants to mucous membranes and the respiratory tract[4]. Upon contact with cellular moisture, they can induce localized inflammatory responses characterized by redness, watering, and scaling[5].

  • The Isopropoxy Moiety: The addition of the isopropoxy group at the 2-position significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity facilitates rapid transdermal penetration[1][6]. Consequently, dermal exposure is not merely a local irritation risk; it is a vector for systemic absorption, which can lead to central nervous system (CNS) or hepatic stress[6].

Toxicology Compound 5-Methyl-2-(propan-2-yloxy) pyridin-3-ol Inhalation Inhalation Route (Dust/Aerosol) Compound->Inhalation Dermal Dermal Route (Direct Contact) Compound->Dermal Pyridine Pyridinol Core (Nucleophilic Irritant) Inhalation->Pyridine Lipophilic Isopropoxy Group (↑ Lipophilicity) Dermal->Lipophilic SkinAbsorp Rapid Transdermal Absorption Lipophilic->SkinAbsorp RespIrr Respiratory Tract Inflammation Pyridine->RespIrr Systemic Systemic Toxicity (CNS/Hepatic) RespIrr->Systemic SkinAbsorp->Systemic

Figure 1: Mechanistic toxicology and exposure pathways driven by the compound's structural moieties.

Quantitative Hazard Thresholds & PPE Matrix

To establish a robust safety perimeter, we must translate toxicological data into physical engineering controls. Below are the synthesized quantitative thresholds for substituted pyridine derivatives and the corresponding Personal Protective Equipment (PPE) requirements[4][7].

Table 1: Quantitative Hazard Thresholds & Engineering Controls
ParameterValue / ThresholdOperational Implication
Oral LD50 (Rat) > 2000 mg/kg (Analog data)Moderate acute toxicity; strict prevention of ingestion/inhalation required.
Aquatic Toxicity (LC50) 22.5 - 110 mg/LHighly toxic to aquatic life; mandates a strict zero-drain disposal policy.
Fume Hood Face Velocity 0.5 m/s (100 fpm)Minimum airflow required to prevent aerosol escape during transfer.
Glove Breakthrough Time > 240 minutes (Nitrile)Change gloves immediately upon direct chemical contact or solvent exposure.
Storage Temperature 2°C to 8°C (Recommended)Keep cool, dry, and under inert gas to prevent degradation and volatility.
Table 2: Personal Protective Equipment (PPE) Matrix
Protection ZoneRequired EquipmentMaterial SpecificationMechanistic Justification
Ocular/Face Chemical Safety GogglesANSI Z87.1 / EN166 compliantPyridine cores cause severe mucosal inflammation upon contact[4].
Dermal (Hands) Double GlovesInner: Nitrile (0.11mm)Outer: Butyl Rubber (if in solution)Isopropoxy lipophilicity accelerates permeation through standard latex[6].
Dermal (Body) Lab Coat & SleevesFlame-resistant, Tyvek sleevesPrevents micro-dust accumulation on forearms during solid transfer.
Respiratory Particulate RespiratorN95 / P100 (if outside hood)Prevents inhalation of fine powders which cause respiratory irritation[5].

Self-Validating Operational Protocols

A protocol is only as strong as its verification steps. The following step-by-step methodology incorporates self-validating checks to ensure the system is secure before proceeding.

Phase 1: Environmental Preparation & Validation
  • Action: Activate the chemical fume hood and set the sash to the designated operational height (typically 18 inches).

  • Validation Check: The Tissue Test. Tape a small, lightweight piece of tissue paper to the bottom edge of the sash. If the tissue pulls steadily inward toward the baffle, the negative pressure is sufficient. Verify the digital flowmeter reads ≥100 fpm.

  • Action: Clear the workspace of incompatible materials, specifically strong oxidizing agents, which react violently with pyridine derivatives[4].

Phase 2: PPE Donning & Integrity Verification
  • Action: Don a flame-resistant lab coat and chemical safety goggles.

  • Action: Apply the double-glove technique using nitrile gloves.

  • Validation Check: The Inflation Test. Before donning the inner glove, trap air inside it by twisting the cuff, then squeeze the fingers. If the glove holds pressure without deflating, there are no micro-punctures. Repeat for the outer glove.

Phase 3: Material Transfer & Weighing
  • Action: Utilize anti-static spatulas and weigh boats to prevent the aerosolization of the powder due to static cling.

  • Action: Transfer 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol slowly, keeping the container as close to the weigh boat as possible to minimize the drop height and subsequent dust generation.

  • Validation Check: High-Contrast Inspection. After weighing, shine a high-contrast flashlight (or UV light) horizontally across the balance surface. This will immediately reveal any stray particulate matter that requires decontamination.

Workflow Start 1. Pre-Operation Risk Assessment PPE 2. Don Validated PPE (Double Nitrile, Goggles) Start->PPE Hood 3. Fume Hood Setup (Flow > 100 fpm) PPE->Hood Transfer 4. Weighing & Transfer (Anti-static tools) Hood->Transfer Spill Spill Occurs? Transfer->Spill Clean Contain with Vermiculite & Decontaminate Spill->Clean YES Proceed 5. Execute Reaction & Seal Containers Spill->Proceed NO Dispose 6. Hazardous Waste Disposal Clean->Dispose Proceed->Dispose

Figure 2: Standard Operating Procedure and spill response workflow for handling pyridine derivatives.

Emergency Response & Spill Containment

Despite rigorous protocols, accidental releases can occur. Immediate, calculated action is required to prevent systemic exposure and environmental contamination.

  • Personnel Exposure:

    • Dermal: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water and soap for a minimum of 15 minutes[3]. Do not use solvents to clean the skin, as this will accelerate the transdermal absorption of the lipophilic compound.

    • Ocular: Flush eyes with water for 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do[3]. Seek immediate medical attention.

  • Spill Containment (Solid/Powder):

    • Do not sweep, as this generates hazardous dust.

    • Gently cover the spill with damp sand or a commercial inert absorbent (e.g., vermiculite) to suppress aerosolization[7].

    • Use a non-sparking scoop to place the absorbed material into a designated, sealable hazardous waste container[6].

    • Decontaminate the surface with a mild detergent solution, wiping inward from the edges of the spill zone.

Waste Disposal & Environmental Logistics

Pyridine derivatives pose a significant threat to aquatic ecosystems, exhibiting high toxicity to fish and invertebrates[7].

  • Zero-Drain Policy: Under no circumstances should 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol, its solutions, or the water used for primary decontamination be poured down the sink[8].

  • Solid Waste: All contaminated consumables (gloves, weigh boats, paper towels) must be segregated into solid hazardous waste bags clearly labeled with "Toxic/Irritant Pyridine Derivatives."

  • Liquid Waste: Reaction mixtures and solvent washes containing this compound must be collected in compatible, clearly labeled halogenated or non-halogenated waste carboys (depending on the solvent used) and disposed of via high-temperature incineration by a licensed environmental management contractor[4].

References

  • 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol | Benchchem. Benchchem.com.
  • SAFETY DATA SHEET - Fisher Scientific: Pyridin-3-ol 1-oxide. Fishersci.com.
  • JLSNV-2 (ALKYL PYRIDINE DERIVATIVES) Safety Data Sheet. Jubilantingrevia.com.
  • SAFETY DATA SHEET - Tokyo Chemical Industry: pyridin-3-ol. Tcichemicals.com.

Sources

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